Doxofylline-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI Key |
HWXIGFIVGWUZAO-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(C(OC(O1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)([2H])[2H])[2H] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
Origin of Product |
United States |
Foundational & Exploratory
Doxofylline-d4: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Doxofylline-d4 is the deuterated analogue of Doxofylline, a xanthine derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, renders this compound an invaluable tool in analytical and clinical research. Its primary application is as an internal standard for the highly accurate quantification of Doxofylline in biological matrices during pharmacokinetic and drug metabolism studies.[2] The mass difference introduced by the four deuterium atoms allows for clear differentiation between the analyte (Doxofylline) and the standard in mass spectrometry-based assays, without significantly altering the chemical properties.[3]
This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and its application in a representative experimental protocol. It also details the mechanism of action of the parent compound, Doxofylline.
Chemical Identity and Properties of this compound
This compound is structurally identical to Doxofylline, with the exception of four hydrogen atoms on the dioxolane ring being substituted with deuterium atoms.
Chemical Structure
This compound

Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [4] |
| CAS Number | 1346599-13-0 | [4] |
| Molecular Formula | C₁₁H₁₀D₄N₄O₄ | [4] |
| Molecular Weight | 270.28 g/mol | [4] |
| Accurate Mass | 270.13 | [4] |
| Isotopic Enrichment | ≥98% | [3] |
The Parent Compound: Doxofylline
Doxofylline is a methylxanthine derivative with a dioxolane group at the N7 position.[5] It is an effective bronchodilator with a better safety profile compared to other xanthines like theophylline.[1]
Mechanism of Action
The primary mechanism of action of Doxofylline involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.[5]
Unlike theophylline, Doxofylline has a significantly lower affinity for adenosine A1 and A2 receptors, which is believed to account for its improved cardiovascular safety profile.[6] The lack of interaction with these receptors minimizes the cardiac stimulant effects often associated with other xanthine derivatives.[1]
References
The Synthesis and Isotopic Labeling of Doxofylline-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling methods for Doxofylline-d4, a deuterated analog of the bronchodilator drug Doxofylline. The incorporation of deuterium can be a strategic approach in drug development to investigate metabolic pathways and potentially enhance pharmacokinetic profiles. This document outlines the synthetic pathway, experimental protocols, and available quantitative data, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to Doxofylline and Isotopic Labeling
Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It is structurally different from theophylline, containing a 1,3-dioxolane group at the N-7 position, which is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiac side effects.[1][4][5][6]
Isotopic labeling, specifically with deuterium (a stable isotope of hydrogen), is a technique used to track the metabolic fate of a drug molecule.[7] By replacing hydrogen atoms with deuterium at specific positions, researchers can study the kinetic isotope effect, which may slow down metabolism at that site, potentially leading to improved pharmacokinetic properties such as a longer half-life or increased exposure.[4][8]
Synthetic Pathway of this compound
The synthesis of this compound involves a three-step process that utilizes a "deuterated pool strategy," starting with commercially available deuterated reagents.[4] In the case of this compound, the ethylene bridge of the 1,3-dioxolane ring is isotopically labeled using d4-ethylene glycol.[4][5]
The general synthetic scheme is as follows:
-
Bromination of Acetaldehyde: Acetaldehyde is brominated to produce 2-bromoacetaldehyde. This intermediate is typically used in the subsequent step without further purification.[4]
-
Formation of Deuterated Acetal: The 2-bromoacetaldehyde is reacted with d4-ethylene glycol in the presence of an acid catalyst to form 2-(bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane.[4]
-
Nucleophilic Substitution: The deuterated bromomethyl-1,3-dioxolane undergoes a nucleophilic substitution reaction with theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) to yield the final product, this compound.[4]
This synthetic approach has been reported to be efficient, proceeding with high yields and scalable to produce significant quantities of the final compound.[4][5][9]
Caption: A diagram illustrating the three-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols derived from published literature for the synthesis of this compound and its non-deuterated analog.
Synthesis of 2-(Bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane
-
Bromination of Acetaldehyde: Acetaldehyde is brominated using bromine in dichloromethane at 0 °C to yield 2-bromoacetaldehyde. This intermediate is used in the next step without purification.[4]
-
Acetal Formation: The crude 2-bromoacetaldehyde is then reacted with d4-ethylene glycol. The reaction is carried out in toluene at 80 °C with (±)-camphor-10-sulfonic acid serving as a catalyst.[4] The product, 2-(bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane, is then purified.
Synthesis of this compound
-
Reaction Setup: Theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is dissolved in dimethylformamide (DMF).[4]
-
Addition of Reagents: Potassium carbonate is added to the solution, followed by the addition of 2-(bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane.[4]
-
Reaction Conditions: The reaction mixture is heated to 115 °C and stirred.[4] The progress of the reaction can be monitored using thin-layer chromatography.[10]
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a suitable workup, which may include washing with a saturated brine solution.[10] The final product, this compound, is purified by recrystallization from a suitable solvent such as absolute ethanol.[10]
Quantitative Data
The synthesis of deuterated doxofylline has been reported to proceed in high yields.[4][9] While specific yields for each step of the this compound synthesis are not detailed in the provided literature, a similar non-deuterated synthesis reported a high overall yield.
| Product | Starting Materials | Yield | Purity | Reference |
| Doxofylline | Theophylline, 2-Bromomethyl-1,3-dioxolane | 90% | >98.5% | [10] |
| This compound | Theophylline, 2-(Bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane | High | Not specified | [4] |
Conclusion
The synthesis of this compound is a straightforward process that utilizes readily available deuterated starting materials. The described three-step synthesis provides a reliable method for obtaining this isotopically labeled compound in high yields. This technical guide provides researchers with the fundamental information required to synthesize this compound for use in metabolic studies and as an internal standard in analytical methods. Further research may focus on optimizing reaction conditions to improve yields and isotopic enrichment, as well as exploring the synthesis of other deuterated analogs of doxofylline to further probe its metabolic pathways.
References
- 1. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxofylline - Wikipedia [en.wikipedia.org]
- 3. Doxofylline | PDE | Adenosine Receptor | TargetMol [targetmol.com]
- 4. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxofylline synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Doxofylline-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline-d4 is the deuterated analog of Doxofylline, a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium isotopes into the Doxofylline molecule makes it a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside its non-deuterated counterpart for comparative analysis. Detailed experimental protocols for its synthesis and analytical applications are also presented.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Doxofylline and this compound
| Property | Doxofylline | This compound |
| IUPAC Name | 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[1] |
| CAS Number | 69975-86-6 | 1346599-13-0[1] |
| Molecular Formula | C₁₁H₁₄N₄O₄ | C₁₁H₁₀D₄N₄O₄[1] |
| Molecular Weight | 266.25 g/mol | 270.28 g/mol [1] |
| Appearance | White to off-white crystalline powder[2][3] | Solid (Appearance not specified) |
| Melting Point | 144-145.5 °C[3] | Not available |
| Boiling Point | 505.2 °C[4] | Not available |
| Solubility | Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, and chloroform[3]. Sparingly soluble in aqueous buffers. Soluble in DMSO (~20 mg/ml) and DMF (~20 mg/ml)[5]. | Not available. Expected to have similar solubility to Doxofylline. |
| Mass Spectrum (m/z) | 267.000→181.000 (for UPLC-MS/MS) | 271.200→181.100 (for UPLC-MS/MS) |
Mechanism of Action
The pharmacological activity of this compound is considered identical to that of Doxofylline. As a xanthine derivative, Doxofylline exhibits bronchodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles. Unlike theophylline, another common xanthine derivative, Doxofylline has a lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile with fewer cardiac and central nervous system side effects.
The signaling pathway for Doxofylline's mechanism of action is illustrated below.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves a three-step process utilizing deuterated starting materials.
Workflow for the Synthesis of this compound
Detailed Methodology:
-
Bromination of d4-Acetaldehyde: d4-Acetaldehyde is brominated using bromine in dichloromethane at 0 °C to yield 2-bromo-d4-acetaldehyde. This intermediate is typically used in the subsequent step without further purification.
-
Acetal Formation: The crude 2-bromo-d4-acetaldehyde is reacted with d4-ethylene glycol in the presence of (±)-camphor-10-sulfonic acid as a catalyst in toluene at 80 °C. This reaction forms the corresponding deuterated acetal, 2-bromomethyl-d4-1,3-dioxolane.
-
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom in 2-bromomethyl-d4-1,3-dioxolane with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline). This reaction is carried out in the presence of potassium carbonate as a base in dimethylformamide at 115 °C to yield this compound. The product is then purified.
Analytical Method for Doxofylline using this compound as an Internal Standard
This compound is commonly employed as an internal standard for the quantification of Doxofylline in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Conditions:
-
UPLC System: A standard UPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Doxofylline: m/z 267.0 → 181.0
-
This compound: m/z 271.2 → 181.1
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or serum sample, add a solution of this compound (internal standard) in an organic solvent (e.g., acetonitrile or methanol).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard.
-
Analysis: Inject a specific volume of the supernatant into the UPLC-MS/MS system for analysis.
Quantification:
The concentration of Doxofylline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Doxofylline and a fixed concentration of this compound.
Conclusion
This compound is an indispensable tool for the accurate quantification of Doxofylline in biological samples. Its synthesis from commercially available deuterated precursors is a well-established process. While detailed physical property data for this compound is limited, the properties of its non-deuterated counterpart provide a strong foundation for its application in research and development. The methodologies and data presented in this guide are intended to support researchers and scientists in their work with this important analytical standard.
References
Doxofylline vs. Doxofylline-d4: A Technical Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the stability profiles of Doxofylline and its deuterated analog, Doxofylline-d4. Forced degradation studies reveal that Doxofylline is susceptible to degradation under oxidative and thermal stress. While direct comparative stability data for this compound is not extensively available in public literature, its common use as a stable internal standard in bioanalytical methods suggests a high degree of stability. This guide summarizes the available quantitative data, details the experimental protocols for stability assessment, and presents relevant biological pathways to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Doxofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to smooth muscle relaxation.[1] Deuterated compounds, such as this compound, are frequently synthesized for use as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties and distinct mass spectrometric signature. Understanding the comparative stability of the parent drug and its deuterated analog is crucial for the development of robust analytical methods and for ensuring the integrity of preclinical and clinical data.
Comparative Stability Profile
Doxofylline Stability:
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. A key study subjected Doxofylline to various stress conditions, including heat, moisture, acid-base hydrolysis, oxidation, and UV light. The results indicated that Doxofylline is particularly labile under oxidative and thermal stress.[2][3]
This compound Stability:
This compound is commonly used as an internal standard in validated bioanalytical methods, such as UPLC-MS/MS, for the quantification of Doxofylline in biological matrices. The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves chemically identically to the analyte of interest throughout sample preparation and analysis. This co-elution and similar ionization response help to correct for variability.[4]
The very nature of its application as a reliable internal standard implies that this compound possesses high stability under the analytical conditions where Doxofylline itself is being quantified. The replacement of hydrogen atoms with deuterium atoms does not typically alter the fundamental chemical stability of the molecule with respect to temperature, pH, or oxidative stress, provided the deuterium labels are not on exchangeable sites.[5] Therefore, it is reasonable to infer that this compound exhibits a stability profile comparable to or even slightly better than Doxofylline due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.
Quantitative Stability Data
The following table summarizes the quantitative data from a forced degradation study on Doxofylline.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Doxofylline | Reference |
| Oxidative | 3% H₂O₂ | 8 hours (reflux) | Boiling water bath | 58.40% | [2][3] |
| Thermal | Dry Heat | Not Specified | Not Specified | 53.90% | [2][3] |
| Acid Hydrolysis | 0.1N Methanolic HCl | 8 hours (reflux) | Boiling water bath | Not Specified | [6] |
| Alkaline Hydrolysis | 0.1N Methanolic NaOH | 8 hours (reflux) | Boiling water bath | Not Specified | [6] |
| Photolytic | UV Light | Not Specified | Ambient | Not Specified | [2] |
| Neutral Hydrolysis | Water | 8 hours (reflux) | Boiling water bath | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on published stability-indicating HPLC methods for Doxofylline.
Forced Degradation Study Protocol
This protocol outlines the conditions used to induce the degradation of Doxofylline.
4.1.1. Acid Hydrolysis:
-
Dissolve 50 mg of Doxofylline in 50 mL of 0.1N methanolic hydrochloric acid.
-
Reflux a 25 mL aliquot of the solution on a boiling water bath for 8 hours.[6]
-
Keep the remaining solution at room temperature.
-
Neutralize the refluxed solution before analysis.
4.1.2. Alkaline Hydrolysis:
-
Dissolve 50 mg of Doxofylline in 50 mL of 0.1N methanolic sodium hydroxide.
-
Reflux a 25 mL aliquot of the solution on a boiling water bath for 8 hours.[6]
-
Keep the remaining solution at room temperature.
-
Neutralize the refluxed solution before analysis.
4.1.3. Oxidative Degradation:
-
Dissolve 50 mg of Doxofylline in 50 mL of 3% hydrogen peroxide.
-
Reflux a 25 mL aliquot of the solution on a boiling water bath for 8 hours.[6]
-
Keep the remaining solution at room temperature for comparison.
4.1.4. Thermal Degradation:
-
Expose the solid drug to dry heat. (Specific temperature and duration to achieve approximately 54% degradation as reported in the literature).[2]
4.1.5. Photolytic Degradation:
-
Expose the drug substance to UV light. (Specific wavelength and duration would be determined by the experimental setup).
Analytical Method for Stability Assessment
A stability-indicating HPLC method is used to separate the parent drug from its degradation products.
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Supelco C18 DB (150 x 4.6 mm).[7]
-
Mobile Phase: A ternary mixture of water, methanol, and ethyl acetate (80:10:10 % v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 278 nm.[6]
-
Column Temperature: 25°C.[7]
Visualizations
The following diagrams illustrate the mechanism of action of Doxofylline and a typical workflow for a forced degradation study.
Caption: Doxofylline's mechanism of action leading to bronchodilation.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The available data indicates that Doxofylline is susceptible to degradation, particularly under oxidative and thermal stress conditions. While direct comparative stability data for this compound is limited, its role as a stable internal standard in demanding bioanalytical assays strongly suggests a high degree of stability, likely comparable or superior to that of Doxofylline. For researchers and drug development professionals, this implies that while Doxofylline requires careful handling and storage to prevent degradation, this compound can be considered a robust tool for quantitative analysis. Further direct comparative studies would be beneficial to definitively quantify any differences in the stability profiles of these two molecules.
References
- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method. | Semantic Scholar [semanticscholar.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. tsijournals.com [tsijournals.com]
- 7. longdom.org [longdom.org]
A Technical Guide to Commercial Doxofylline-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Doxofylline-d4, a crucial deuterated internal standard for the accurate quantification of Doxofylline in research and preclinical studies. This document details available product specifications, outlines a validated experimental protocol for its use, and visualizes the key signaling pathways of its non-deuterated counterpart, Doxofylline.
Commercial Suppliers of this compound
The procurement of high-purity, reliable internal standards is paramount for the integrity of pharmacokinetic and metabolic studies. This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors for easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-B0004S1 | >98% | Inquire for details |
| Gentaur | GNT-ST-16963 | Not specified | Inquire for details |
| TLC Pharmaceutical Standards | Not specified | 98.9%[1] | Inquire for details |
| TargetMol | Inquire | Not specified | Inquire for details |
Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Experimental Protocol: Quantification of Doxofylline using this compound Internal Standard
The following is a detailed methodology for the determination of Doxofylline in biological matrices using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This protocol is based on a validated method for pharmacokinetic studies.[1][2][3]
1. Materials and Reagents
-
Doxofylline reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum)
2. Chromatographic Conditions
-
UPLC System: A validated UPLC system.
-
Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm)[2][3]
-
Mobile Phase B: 90% acetonitrile solution with 0.3% formic acid[2][3]
-
Gradient Elution: A gradient elution program should be optimized to ensure proper separation of Doxofylline and this compound from matrix components.
-
Flow Rate: As per column specifications, typically around 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., cone voltage, collision energy) should be optimized for maximum signal intensity.
4. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To 50 µL of sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the UPLC-MS/MS system.
5. Data Analysis
-
Integrate the peak areas for both Doxofylline and this compound.
-
Calculate the peak area ratio of Doxofylline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Doxofylline standards.
-
Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Doxofylline's Signaling Pathway
Doxofylline, a methylxanthine derivative, exerts its therapeutic effects primarily through the inhibition of phosphodiesterase (PDE) enzymes and as an antagonist of adenosine receptors.[4][5] This dual mechanism leads to bronchodilation and anti-inflammatory effects.
Caption: Mechanism of action of Doxofylline.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Doxofylline using this compound as an internal standard.
Caption: Pharmacokinetic analysis workflow.
References
Doxofylline-d4 CAS number and molecular weight
This technical guide provides a comprehensive overview of Doxofylline-d4, a deuterated analog of the bronchodilator Doxofylline. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the pharmacological context of its parent compound.
Core Compound Properties
This compound is a stable, isotopically labeled form of Doxofylline, which is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary utility of this compound is as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of quantification in complex biological matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1346599-13-0 |
| Molecular Weight | 270.13 g/mol |
| Chemical Formula | C₁₁H₁₀D₄N₄O₄ |
| IUPAC Name | 7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Synonyms | Doxophylline-d4 |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the incorporation of four deuterium atoms into the dioxolane ring of the Doxofylline molecule. While specific, proprietary synthesis protocols may vary, a general approach involves the use of deuterated ethylene glycol during the formation of the dioxolane ring, which is then coupled to the theophylline backbone.
A common synthetic route for the parent compound, Doxofylline, involves the N-alkylation of theophylline with 2-bromomethyl-1,3-dioxolane. For this compound, the analogous deuterated bromo-reagent would be required.
Mechanism of Action of the Parent Compound: Doxofylline
Doxofylline exerts its therapeutic effects through a distinct pharmacological profile that differs from older methylxanthines like theophylline. Its primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: While the exact mechanism is still under investigation, Doxofylline is thought to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][2] However, some studies suggest it does not significantly inhibit known PDE isoforms except for a modest effect on PDE2A1 at high concentrations.[3][4]
-
Interaction with β2-Adrenoceptors: Studies have shown that Doxofylline interacts with β2-adrenoceptors, which contributes to the relaxation of airway and vascular smooth muscle.[1][3] Molecular docking studies suggest that hydrogen bonds are formed between Doxofylline and serine residues (Ser169 and Ser173) of the β2-adrenoceptor.[1][5]
-
Reduced Adenosine Receptor Antagonism: Unlike theophylline, Doxofylline has a significantly lower affinity for adenosine A1 and A2A receptors.[3] This is believed to account for its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[3]
Below is a diagram illustrating the proposed signaling pathway for Doxofylline-induced bronchodilation.
Caption: Proposed signaling pathway of Doxofylline in airway smooth muscle cells.
Experimental Protocols and Applications
This compound is crucial for the accurate quantification of Doxofylline in biological samples. Below are representative experimental methodologies where this compound serves as an indispensable tool.
Objective: To determine the concentration of Doxofylline in human plasma over time.
Methodology:
-
Sample Preparation:
-
Aliquots of human plasma are thawed.
-
This compound working solution (as an internal standard) is added to each plasma sample.
-
Protein precipitation is performed by adding methanol, followed by vortexing and centrifugation to separate the supernatant.
-
-
Chromatographic Separation:
-
The supernatant is injected into an ultra-performance liquid chromatography (UPLC) system.
-
Separation is achieved on a C18 column (e.g., Kinetex EVO C18, 50 × 2.1 mm, 5 µm) with a gradient mobile phase, typically consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[6][7]
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection is performed in multiple reaction monitoring (MRM) mode.
-
The mass transitions monitored are approximately m/z 267.0 → 181.0 for Doxofylline and m/z 271.2 → 181.1 for this compound.[6][7]
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Doxofylline to this compound against known concentrations of Doxofylline.
-
The concentration of Doxofylline in the test samples is determined from this curve.
-
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Typical Value/Condition |
| Column | Kinetex EVO C18 (50 × 2.1 mm, 5 µm) |
| Mobile Phase A | 0.3% Formic Acid in Water |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Doxofylline) | m/z 267.0 → 181.0 |
| MRM Transition (this compound) | m/z 271.2 → 181.1 |
| Linear Range | 20.0 to 16,000 ng/mL |
Data adapted from a validated UPLC-MS/MS method.[6][7]
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Objective: To evaluate the anti-inflammatory and bronchodilator effects of Doxofylline in a murine model of asthma.
Methodology:
-
Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide.
-
Challenge: After the sensitization period, mice are challenged by intranasal administration or inhalation of OVA to induce an asthmatic response.
-
Treatment: Doxofylline is administered to the treatment group (e.g., orally or intraperitoneally) prior to the allergen challenge. A vehicle control group receives the vehicle alone.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammation and mucus production.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.
Objective: To determine the inhibitory effect of Doxofylline on PDE activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE2A1, PDE4B) are used. The substrate, cAMP or cGMP, is prepared in an assay buffer.
-
Inhibition Assay:
-
The PDE enzyme is incubated with varying concentrations of Doxofylline (or a control inhibitor like IBMX) in a microplate.
-
The reaction is initiated by adding the cyclic nucleotide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
The amount of remaining substrate or the product (AMP or GMP) is quantified. This can be done using various methods, such as commercially available fluorescence polarization-based assays (e.g., PDE-Glo™).[8]
-
-
Data Analysis: The concentration of Doxofylline that produces 50% inhibition of the enzyme activity (IC₅₀) is calculated from the concentration-response curve.
Comparative Efficacy and Safety Data
Clinical trials have compared the efficacy and safety of Doxofylline with theophylline and placebo. Doxofylline generally shows comparable efficacy to theophylline but with a significantly better safety profile.
Table 3: Summary of Clinical Trial Data (Doxofylline vs. Theophylline)
| Parameter | Doxofylline (400 mg t.i.d.) | Theophylline (250 mg t.i.d.) | Reference |
| Change in FEV₁ | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | [9] |
| Asthma Attack Rate | Significantly decreased | Significantly decreased | [9] |
| Rescue Medication Use | Significantly decreased | Significantly decreased | [9] |
| Treatment Discontinuation due to Adverse Events | Significantly lower than theophylline (p=0.001) | - | [9] |
| Common Adverse Events | Nausea, headache, dyspepsia | Higher incidence of gastrointestinal and CNS side effects | [3] |
This guide provides a foundational understanding of this compound, its applications, and the pharmacological basis of its parent compound. For specific experimental applications, it is recommended to consult detailed, peer-reviewed literature.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Medical Science Monitor | Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma - a double-blind randomized placebo-controlled multicentre clinical trial - Article abstract #420864 [medscicaserep.com]
Doxofylline-d4: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the safety, handling, and mechanistic understanding of Doxofylline-d4. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.
Safety and Hazard Information
The following tables summarize the key safety and hazard information for Doxofylline, which is considered directly applicable to this compound for laboratory safety purposes.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 841 mg/kg[4] |
| LD50 | Rat | Oral | 965 mg/kg[4] |
| LD50 | Mouse | Intraperitoneal | 396 mg/kg[4] |
| LD50 | Rat | Intraperitoneal | 426 mg/kg[4] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀D₄N₄O₄ |
| Molecular Weight | 270.28 g/mol (approx.) |
| Appearance | White to off-white crystalline powder[6] |
| Melting Point | 144-145.5°C[6] |
| Solubility | Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, or chloroform[6]. Water solubility also reported as >39.9 µg/mL at pH 7.4[3] and 2 mg/mL (warmed). |
| Storage Temperature | Ambient temperature[6], some suppliers recommend 2-8°C |
Handling and First Aid
Handling:
-
Handle in a well-ventilated place.[7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[7][8]
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Keep away from sources of ignition.[4]
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5][7][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5][7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5][7]
Mechanism of Action and Signaling Pathways
Doxofylline's primary mechanism of action as a bronchodilator and anti-inflammatory agent is believed to be through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[2][10]. Unlike other xanthine derivatives like theophylline, Doxofylline exhibits a lower affinity for adenosine A1 and A2 receptors, which is thought to contribute to its improved safety profile, particularly regarding cardiac side effects[1][11][12].
Doxofylline Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Doxofylline.
Caption: Proposed mechanism of Doxofylline leading to bronchodilation.
Experimental Protocols
While specific, detailed experimental protocols for the cited quantitative data are not available, this section outlines the general methodologies that would be employed in such studies.
Acute Toxicity (LD50) Determination
This protocol describes a general procedure for determining the median lethal dose (LD50) of a substance.
Caption: Generalized workflow for an acute toxicity (LD50) study.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used. They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water or saline). A range of doses is prepared.
-
Administration: The test substance is administered to several groups of animals by the desired route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of up to 14 days.
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using appropriate statistical methods.
In Vivo Bronchodilator Activity Assay
This protocol outlines a general method for assessing the bronchodilator effects of a compound in an animal model.
Methodology:
-
Animal Model: An appropriate animal model of bronchoconstriction is used, for example, guinea pigs sensitized to an allergen or exposed to a bronchoconstricting agent like histamine or methacholine.
-
Measurement of Airway Resistance: Baseline airway resistance is measured using techniques such as whole-body plethysmography.
-
Drug Administration: Animals are treated with this compound, a positive control (e.g., theophylline), or a vehicle.
-
Bronchoconstriction Challenge: After a set period, the animals are challenged with the bronchoconstricting agent.
-
Post-Challenge Measurement: Airway resistance is measured again.
-
Data Analysis: The ability of this compound to prevent or reverse the increase in airway resistance is calculated and compared to the control groups. A study in beagles showed that doxofylline decreased airway responsiveness at a dose that did not affect heart rate and respiratory rate.[13]
Pharmacokinetics
Doxofylline is rapidly absorbed after oral administration, with peak plasma levels reached after about one hour.[12] The absolute bioavailability is approximately 62.6%.[12] The elimination half-life is greater than six hours, and after repeated administrations, it reaches a steady state in about four days.[12] Doxofylline is extensively metabolized in the liver (around 90%), with less than 4% of the drug excreted unchanged in the urine.[10][12] The primary metabolite is hydroxyethyltheophylline.[12] A key advantage of doxofylline over theophylline is its lack of interference with cytochrome enzymes like CYP1A2, CYP2E1, and CYP3A4, reducing the potential for drug-drug interactions.[13]
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety policies and standard operating procedures. The information provided for Doxofylline is a proxy for this compound, and any specific handling and safety protocols should be developed based on a thorough risk assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 3. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Doxofylline - LKT Labs [lktlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. mims.com [mims.com]
- 11. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. verification.fda.gov.ph [verification.fda.gov.ph]
- 13. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deuterated Doxofylline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of deuterated doxofylline, a next-generation methylxanthine derivative. Deuteration, the strategic replacement of hydrogen with deuterium, has been explored to modulate the metabolic fate and potentially enhance the therapeutic index of doxofylline. This document details the synthesis, pharmacokinetics, pharmacodynamics, and the unexpected metabolic switching observed with deuterated doxofylline analogs. It is intended to serve as a core resource for researchers and drug development professionals investigating novel therapies for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Doxofylline, a methylxanthine derivative, is an established bronchodilator and anti-inflammatory agent used in the management of respiratory diseases.[1][2] Unlike theophylline, doxofylline exhibits a better safety profile, primarily due to its lower affinity for adenosine A1 and A2 receptors, which are associated with many of the adverse effects of theophylline.[2][3] The clinical efficacy of doxofylline is comparable to theophylline, but with improved tolerability.[2]
Precision deuteration of pharmaceuticals is a strategy employed to improve their pharmacokinetic and/or toxicity profiles.[4] The substitution of hydrogen with deuterium can lead to a more stable carbon-deuterium bond, which can slow down metabolism, particularly cytochrome P450-mediated oxidation.[4] This can result in a longer half-life, increased drug exposure, and potentially a reduced dosing frequency.
This guide focuses on the pharmacological profile of two deuterated analogs of doxofylline: d4-doxophylline, where the ethylene bridge of the 1,3-dioxolane ring is deuterated, and d7-doxophylline, where the entire methylene 1,3-dioxolane group is isotopically labeled.[5] The aim is to provide a detailed technical resource on the impact of deuteration on the pharmacological properties of doxofylline.
Synthesis of Deuterated Doxofylline Analogs
The synthesis of d4-doxophylline and d7-doxophylline was achieved through a "deuterated pool strategy" utilizing commercially available deuterated starting materials.[5]
Synthesis of d4-Doxofylline and d7-Doxofylline
A general three-step synthesis was employed for both deuterated analogs:[5]
-
Bromination of Acetaldehyde: Acetaldehyde (or d4-acetaldehyde) is brominated to yield 2-bromoacetaldehyde.
-
Acetal Formation: The resulting 2-bromoacetaldehyde is reacted with ethylene glycol (or d4-ethylene glycol) to form the corresponding acetal.
-
Nucleophilic Substitution: The purified bromomethyl-1,3-dioxolane undergoes nucleophilic substitution with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to yield the final deuterated doxofylline product.
Pharmacokinetics
Contrary to the common expectation that deuteration would improve pharmacokinetic parameters, studies in mice and minipigs revealed that deuteration of doxofylline did not lead to increased exposure.[4][5] In fact, in mice, the area under the curve (AUC) for deuterated doxofylline analogs decreased, particularly after oral administration, suggesting a significant first-pass metabolism.[5]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of doxofylline, d4-doxophylline, and d7-doxophylline in mice and minipigs following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters in Mice [5]
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| IV Administration (20 mg/kg) | |||
| t1/2 (h) | 1.1 | 1.1 | 1.2 |
| Cmax (µg/L) | 15506 | 12288 | 10687 |
| AUC0–t (µg L–1 h–1) | 6732 | 5413 | 4922 |
| CL (L h–1 kg–1) | 2.9 | 3.7 | 4.1 |
| Oral Administration (80 mg/kg) | |||
| t1/2 (h) | 1.6 | 1.7 | 2.1 |
| Cmax (µg/L) | 18693 | 16782 | 19203 |
| AUC0–t (µg L–1 h–1) | 55947 | 31429 | 33632 |
| CL/F (L h–1 kg–1) | 1.4 | 2.5 | 2.4 |
Table 2: Pharmacokinetic Parameters in Minipigs [5]
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| IV Administration (5 mg/kg) | |||
| t1/2 (h) | 6.2 | 6.2 | 6.5 |
| Cmax (µg/L) | 7501 | 7421 | 8265 |
| AUC0–t (µg L–1 h–1) | 47729 | 49190 | 47009 |
| CL (L h–1 kg–1) | 0.1 | 0.1 | 0.1 |
| Oral Administration (20 mg/kg) | |||
| t1/2 (h) | 11.0 | 10.8 | 12.6 |
| Cmax (µg/L) | 13961 | 15811 | 12998 |
| AUC0–t (µg L–1 h–1) | 217271 | 235790 | 222429 |
| CL/F (L h–1 kg–1) | 0.07 | 0.07 | 0.07 |
Experimental Protocols
-
Species: Male CD-1 mice and male Göttingen minipigs were used for the pharmacokinetic studies.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Dosing:
-
Mice: Serial blood samples were collected from the submandibular vein at multiple time points post-dosing. A terminal blood sample was collected via cardiac puncture.[6]
-
Minipigs: Blood samples were collected from a suitable vein at various time intervals after drug administration.
-
Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous determination of doxofylline and its metabolites in plasma.[7]
-
Sample Preparation: Plasma samples were subjected to protein precipitation with methanol.[7]
-
Chromatography: Separation was achieved on an ACQUITY UPLC HSS T3 column.[7]
-
Detection: A triple quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) mode via an electrospray ionization (ESI) source was used for detection.[7]
Caption: Workflow for pharmacokinetic studies.
Metabolic Profile and Deuterium-Induced Metabolic Switch
Doxofylline undergoes extensive oxidative metabolism in the liver.[5] Deuteration of the dioxolane ring in doxofylline was found to trigger an unexpected multidirectional metabolic switch, altering the metabolic profile without improving the pharmacokinetic parameters.[5][8]
Metabolism of Doxofylline
The main metabolic pathways of doxofylline include:[5]
-
Route 1 (Major): Oxidation of the ethylene moiety of the 1,3-dioxolane ring, leading to the formation of 7-theophylline acetaldehyde (T-CHO), which is further converted to 7-theophylline acetic acid (T-COOH) or reduced to etophylline.
-
Route 2: Oxidation of the tertiary carbon atom on the 1,3-dioxolane ring.
-
Minor Biotransformations: N-demethylation to form dm-doxophylline, dehydrogenation of the 1,3-dioxolane ring to give dh-doxophylline, and formation of theophylline.
Deuterium-Induced Metabolic Switch
Deuteration of the dioxolane ring (d4-doxophylline) resulted in:[5]
-
Increased formation of T-COOH (via an increase in metabolic route 2), theophylline, and dm-doxophylline.
-
Decreased levels of etophylline and the dehydrogenated metabolite dh-doxophylline.
This metabolic switch suggests that blocking one metabolic pathway through deuteration can redirect the metabolism towards other routes.
Caption: Deuterium-induced metabolic switch.
Pharmacodynamics
Despite the lack of improvement in pharmacokinetic parameters, the altered metabolic profile of deuterated doxofylline led to different pharmacodynamic features in murine models of lung injury.[5]
Murine Models of Lung Injury
-
Bleomycin-Induced Pulmonary Fibrosis: This model is used to assess the anti-fibrotic and anti-inflammatory effects of the compounds.[9]
-
Pseudomonas aeruginosa-Induced Lung Injury: This model mimics bacterial-induced lung inflammation.[10][11]
Pharmacodynamic Effects
-
In the bleomycin-induced lung injury model, both doxofylline and d7-doxophylline significantly reduced the accumulation of immune cells in the bronchoalveolar lavage (BAL) fluid. The effect of d4-doxophylline was less pronounced.[5][8]
-
In the P. aeruginosa-induced lung injury model, doxofylline and d7-doxophylline significantly reduced the number of BAL cells and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. Again, d4-doxophylline showed a lesser effect.[8]
These findings suggest that the altered metabolite profiles of the deuterated analogs influence their in vivo efficacy.
Experimental Protocols
-
Induction: A single intratracheal instillation of bleomycin is administered to mice to induce lung fibrosis.
-
Treatment: Mice are treated orally with 80 mg/kg of doxofylline, d4-doxophylline, or d7-doxophylline daily.[5][8][9]
-
Assessment:
-
Bronchoalveolar Lavage (BAL): Total and differential cell counts are performed on BAL fluid.
-
Histology: Lung tissue is stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.
-
Biochemical Markers: Lung homogenates are analyzed for MPO activity and collagen content.
-
-
Induction: Mice are intratracheally injected with a suspension of P. aeruginosa.[10]
-
Treatment: A single oral dose of 80 mg/kg of doxofylline, d4-doxophylline, or d7-doxophylline is administered.[8]
-
Assessment:
-
BAL: Total and differential cell counts are performed.
-
MPO Activity: Lung tissue homogenates are assayed for MPO activity.
-
Histology: H&E staining is used to evaluate lung inflammation.
-
Caption: Workflow for pharmacodynamic studies.
Mechanism of Action
The precise mechanism of action of doxofylline is not fully elucidated but is known to differ from theophylline. Key proposed mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: Doxofylline is a weak inhibitor of PDE isoforms, with some activity against PDE2A1 at high concentrations.[2][3]
-
Adenosine Receptor Antagonism: Doxofylline has a very low affinity for adenosine A1 and A2A receptors, which contributes to its improved safety profile compared to theophylline.[2][12]
-
Interaction with β2-Adrenoceptors: Doxofylline has been shown to interact with β2-adrenoceptors, which may contribute to its bronchodilator effects.[12]
-
Inhibition of Protein Kinase C (PKC): Doxofylline has been reported to reduce the oxidative burst in human monocytes through the inhibition of PKC activity.
Signaling Pathways
Caption: Doxofylline and β2-adrenoceptor signaling.
Caption: Doxofylline and Protein Kinase C signaling.
Conclusion
The deuteration of doxofylline presents a compelling case study in the complexities of drug metabolism and the unpredictable nature of isotopic substitution. While the initial hypothesis of improving pharmacokinetic parameters was not realized, the investigation into deuterated doxofylline has provided valuable insights into its metabolic pathways and the structure-activity relationships that govern its pharmacodynamic effects. The observed metabolic switch highlights the need for thorough in vivo evaluation of deuterated compounds. The differential efficacy of the deuterated analogs in preclinical models of lung injury underscores the importance of the metabolic profile in determining the therapeutic outcome. This technical guide serves as a foundational resource for further research into the development of novel methylxanthine derivatives with optimized therapeutic properties. Future studies should aim to further elucidate the downstream consequences of the altered metabolite profiles and explore other sites of deuteration to potentially achieve the desired pharmacokinetic enhancements.
References
- 1. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection [mdpi.com]
- 2. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction to "An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pseudomonas aeruginosa induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Research Applications of Doxofylline-d4
Abstract: This technical guide provides a comprehensive overview of the potential research applications of this compound, a deuterium-labeled isotopologue of Doxofylline. Doxofylline is a methylxanthine derivative with bronchodilator and anti-inflammatory properties used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The incorporation of deuterium atoms into the Doxofylline molecule creates a stable, heavier version that is chemically identical in its biological activity but distinguishable by mass spectrometry. This property makes this compound an invaluable tool in various stages of drug research and development, particularly in pharmacokinetic and metabolic studies. This document details its primary applications, presents relevant quantitative data, provides exemplary experimental protocols, and visualizes key pathways and workflows.
Introduction to Doxofylline and Deuterium Labeling
Doxofylline is a next-generation xanthine derivative, chemically designated as 7-(1,3-dioxolan-2-ylmethyl)-theophylline.[4][5] It functions as a bronchodilator and anti-inflammatory agent with a distinct pharmacological profile compared to its predecessor, theophylline.[3][4] Notably, it exhibits a better safety profile due to its decreased affinity for adenosine A1 and A2 receptors, which reduces the incidence of cardiac and central nervous system side effects.[1][4]
Deuterium labeling is a technique where hydrogen atoms (¹H) in a molecule are replaced with their heavier, stable isotope, deuterium (²H or D).[6] This substitution results in a molecule with a higher mass but does not significantly alter its chemical or biological properties.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow metabolic processes, a principle known as the "kinetic isotope effect".[8][9] However, the most exploited feature of deuterated compounds like this compound in research is their utility as internal standards in quantitative bioanalysis.[10][11]
Core Research Applications of this compound
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Doxofylline in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
Pharmacokinetic (PK) and Bioavailability/Bioequivalence (BA/BE) Studies
Accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. This compound is the ideal internal standard for these studies because it co-elutes with the unlabeled Doxofylline during chromatography and exhibits similar ionization efficiency in the mass spectrometer, but is clearly distinguished by its mass-to-charge ratio (m/z).[7][10] This allows for precise correction of any variability during sample preparation and analysis.
-
Absorption and Distribution: Tracking plasma concentrations of Doxofylline over time after administration.[12]
-
Metabolism: Doxofylline is primarily metabolized in the liver, with β-hydroxymethyltheophylline being a key metabolite.[1][10]
-
Elimination: Measuring the rate of clearance from the body.
-
Bioequivalence: Comparing the pharmacokinetic profiles of a generic Doxofylline formulation against a reference product to ensure therapeutic equivalence.
Metabolite Identification and Profiling
Deuterium labeling serves as a powerful tool for identifying drug metabolites.[7] When this compound is administered, its metabolites will retain the deuterium label, resulting in a characteristic mass shift. This allows researchers to easily distinguish drug-related metabolites from endogenous compounds in a biological sample, simplifying the process of metabolic pathway elucidation.
Drug-Drug Interaction (DDI) Studies
Doxofylline is metabolized by cytochrome P450 enzymes, such as CYP1A2.[10] DDI studies are crucial to assess how co-administered drugs might inhibit or induce these enzymes, thereby altering Doxofylline's plasma concentration and potentially affecting its efficacy and safety. In these studies, this compound ensures the accurate measurement of Doxofylline levels when investigating the impact of other medications.
Quantitative Data Summary
The following tables summarize key quantitative data related to Doxofylline's pharmacokinetics and its analysis using this compound.
Table 1: Pharmacokinetic Parameters of Oral Doxofylline in Humans
| Parameter | Value | Condition/Population | Source |
| Cmax (Peak Plasma Concentration) | 5.78 - 20.76 µg/mL | 400 mg twice daily for 5 days (steady state) | [13][14] |
| 15.21 ± 1.73 µg/mL | 400 mg twice daily for 5 days | [12] | |
| 5067.39 ± 2852.45 ng/mL | Single 0.4 g dose (fasting) | [10] | |
| Tmax (Time to Peak Concentration) | 1.19 ± 0.19 hours | 400 mg twice daily for 5 days | [13][14] |
| Elimination Half-Life (t½) | 7.01 ± 0.80 hours | After oral administration | [12] |
| 2.08 ± 0.93 hours | Single dose (fasting) | [10] | |
| Absolute Bioavailability | 63 ± 25% | Oral administration | [13][14] |
| Plasma Protein Binding | ~48% | At pH 7.4 | [1] |
Table 2: UPLC-MS/MS Method Parameters for Doxofylline Quantification Using this compound
| Parameter | Specification | Source |
| Internal Standard | This compound | [10][11] |
| Chromatographic Column | Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 µm) | [10][11] |
| Mobile Phase A | 0.3% Formic Acid in Water | [10][11] |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid | [10][11] |
| Total Run Time | 2.6 minutes | [10][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [10][11] |
| MRM Transition (Doxofylline) | m/z 267.0 → 181.0 | [10][11] |
| MRM Transition (this compound) | m/z 271.2 → 181.1 | [10][11] |
| Linear Range | 20.0 to 16,000 ng/mL | [10][11] |
| Intra-batch Precision (RSD) | 1.3% to 9.0% | [10][11] |
| Inter-batch Precision (RSD) | 2.2% to 7.0% | [10][11] |
Visualizations: Pathways and Workflows
Doxofylline's Proposed Mechanism of Action
Caption: Proposed signaling pathways for Doxofylline's bronchodilator and anti-inflammatory effects.
Experimental Workflow for a Pharmacokinetic Study
Caption: Typical experimental workflow for a human pharmacokinetic study using this compound.
Core Applications of this compound
Caption: Logical diagram illustrating the core research applications of this compound.
Experimental Protocol: Quantification of Doxofylline in Human Plasma
This section provides a representative protocol for the determination of Doxofylline in human plasma using UPLC-MS/MS with this compound as an internal standard. This method is suitable for a pharmacokinetic study.
5.1 Objective: To accurately quantify the concentration of Doxofylline in human plasma samples collected over a specified time course following oral administration.
5.2 Materials and Reagents:
-
Analytes: Doxofylline reference standard (purity ≥99%), this compound internal standard (purity ≥98%).
-
Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Formic Acid (ACS grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank, drug-free human plasma.
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL).
5.3 Instrumentation:
-
UPLC System: An ultra-high performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
5.4 Preparation of Stock and Working Solutions:
-
Doxofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxofylline reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Doxofylline stock solution with 50% methanol to create calibration standards (e.g., ranging from 20 to 16,000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).
5.5 Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a UPLC vial for analysis.
5.6 UPLC-MS/MS Conditions:
-
Column: Kinetex-C18 (as specified in Table 2).
-
Mobile Phase: Gradient elution using Mobile Phase A (0.3% formic acid in water) and Mobile Phase B (90% acetonitrile with 0.3% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Detection: MRM mode with transitions specified in Table 2.
5.7 Data Analysis:
-
Integrate the peak areas for both Doxofylline and this compound for each injection.
-
Calculate the peak area ratio (Doxofylline / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to perform pharmacokinetic analysis.
Conclusion
This compound is an essential tool for modern pharmaceutical research, enabling highly accurate and precise quantification of Doxofylline in biological systems. Its application as an internal standard in LC-MS/MS-based bioanalysis is critical for robust pharmacokinetic, bioequivalence, metabolic, and drug-drug interaction studies. The detailed methodologies and data presented in this guide underscore the value of this compound in advancing the understanding and clinical development of Doxofylline for respiratory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOXOFYLLINE – All About Drugs [allfordrugs.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral and intravenous pharmacokinetic profiles of doxofylline in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Methodological & Application
Application Notes and Protocols for Doxofylline-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Doxofylline-d4 as an internal standard in pharmacokinetic studies of Doxofylline. The following sections detail the mechanism of action of Doxofylline, a validated bioanalytical method for its quantification in human plasma, and its key pharmacokinetic parameters.
Introduction to Doxofylline
Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. It is structurally different from theophylline due to the presence of a dioxolane group at the N-7 position[1][3]. This structural modification is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects compared to theophylline[1][4]. Doxofylline's mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle[5]. Unlike theophylline, Doxofylline exhibits a lower affinity for adenosine A1 and A2 receptors, which may also contribute to its better tolerability[1][6][7].
Mechanism of Action
Doxofylline exerts its therapeutic effects through a multi-faceted mechanism:
-
Phosphodiesterase (PDE) Inhibition: The primary mechanism is thought to be the inhibition of PDE enzymes, which leads to increased intracellular levels of cAMP, resulting in bronchodilation[5].
-
Beta-2 Adrenoceptor Interaction: Studies suggest that Doxofylline interacts with β2-adrenoceptors, contributing to the relaxation of airway and vascular smooth muscles[1][4].
-
Anti-inflammatory Effects: Doxofylline has demonstrated anti-inflammatory properties by reducing the release of inflammatory mediators like thromboxane A2 and inhibiting leukocyte migration[1][4].
-
Low Adenosine Receptor Affinity: A key differentiator from theophylline is its weak affinity for adenosine A1, A2A, and A2B receptors, which is associated with a lower risk of adverse effects[1][6].
Below is a diagram illustrating the proposed signaling pathway of Doxofylline.
Pharmacokinetic Parameters of Doxofylline
The pharmacokinetic profile of Doxofylline has been evaluated in several studies. The key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis (Oral Administration)[1][8]
| Parameter | Value |
| Dose | 400 mg twice daily for 5 days |
| Cmax (Peak Plasma Concentration) | 5.78 - 20.76 µg/mL |
| Tmax (Time to Peak Concentration) | 1.19 ± 0.19 hours |
| Elimination Half-life (t½) | 7.01 ± 0.80 hours |
| Total Clearance | 555.2 ± 180.6 mL/min |
| Absolute Bioavailability | 63 ± 25% |
Table 2: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis (Intravenous Administration)[1][9]
| Parameter | Value |
| Dose | 100 mg single dose over 10 minutes |
| Elimination Half-life (t½) | 1.83 ± 0.37 hours |
Experimental Protocol: Quantification of Doxofylline in Human Plasma using UPLC-MS/MS
This protocol outlines a validated method for the determination of Doxofylline in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard (IS)[8][9].
Materials and Reagents
-
Doxofylline reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Human plasma (with anticoagulant)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Doxofylline Stock Solution (3.00 mg/mL): Accurately weigh and dissolve Doxofylline in methanol[8].
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol.
-
Doxofylline Working Solutions: Prepare a series of working solutions for the calibration curve and quality control (QC) samples by diluting the stock solution with 50% methanol solution. Concentrations can range from 400 ng/mL to 640,000 ng/mL[8].
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the this compound stock solution with 50% methanol solution to achieve a final concentration of 500 ng/mL[8].
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of the IS working solution (500 ng/mL this compound in methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow.
UPLC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Doxofylline.
| Parameter | Condition |
| Column | Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 µm) |
| Mobile Phase A | 0.3% Formic acid in water |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic acid |
| Gradient Elution | 84% A (0-0.8 min), decrease to 5% A (0.8-0.9 min), hold at 5% A (0.9-1.8 min), return to 84% A (1.8-1.9 min), hold at 84% A (1.9-2.6 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 3 µL |
| Total Run Time | 2.6 minutes |
| Parameter | Condition |
| Mass Spectrometer | Applied Biosystems/Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Doxofylline Transition (m/z) | 267.000 → 181.000 |
| This compound (IS) Transition (m/z) | 271.200 → 181.100 |
| Temperature (TEM) | 550°C |
| CAD Gas | 8.00 |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Doxofylline to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used[8]. The linear range for this method has been reported to be 20.0 to 16,000 ng/mL[8][9].
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines. The intra- and inter-batch precision and accuracy deviations should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification)[8].
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Doxofylline in pharmacokinetic studies. The detailed protocol and established pharmacokinetic parameters serve as a valuable resource for researchers in the field of drug development and clinical pharmacology. This information is crucial for optimizing dosing regimens and ensuring the safe and effective use of Doxofylline in clinical practice[8].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 6. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. tandfonline.com [tandfonline.com]
- 9. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Doxofylline-d4 in Metabolic Stability Assays
Introduction
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter assessed during drug discovery and development.[1][2][3] In vitro metabolic stability assays are routinely employed to predict the in vivo intrinsic clearance of new chemical entities.[2][4] These assays typically involve incubating a test compound with liver fractions, such as microsomes or hepatocytes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[1][2][5] By measuring the disappearance of the parent compound over time, key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (Clint) can be determined.[3][4]
Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory diseases like asthma and COPD.[6][7][8] It undergoes extensive hepatic metabolism, accounting for approximately 90% of its total clearance.[7][8][9] Doxofylline-d4, a deuterated analog of Doxofylline, serves as an ideal internal standard for quantitative bioanalytical methods due to its similar physicochemical properties and distinct mass.[10][11] This application note provides a detailed protocol for evaluating the metabolic stability of this compound using liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (or other species as required)
-
Doxofylline (for analytical standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) working solution (e.g., a structurally unrelated stable compound)
-
96-well incubation plates
-
96-well collection plates
-
Centrifuge
-
Incubator/shaker
-
LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for the metabolic stability assay of this compound.
Experimental Protocol
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting with water. Adjust pH to 7.4.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
This compound Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in potassium phosphate buffer.
-
Liver Microsome Suspension (e.g., 1 mg/mL): Thaw pooled liver microsomes on ice and dilute to the desired concentration with cold potassium phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard at a known concentration.
Incubation Procedure
-
In a 96-well plate, add the required volume of the liver microsome suspension to each well.
-
Add the this compound working solution to each well to achieve a final concentration of 1 µM. The final microsomal protein concentration should be around 0.5 mg/mL.[5][12]
-
Include control wells:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with potassium phosphate buffer to assess non-enzymatic degradation.
-
Positive Control: Use a compound with known metabolic characteristics (e.g., midazolam for CYP3A4) to ensure the enzymatic activity of the microsomes.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an appropriate volume (e.g., 2-3 volumes) of the cold quenching solution to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
Seal the plate, vortex, and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) at 4°C to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.
-
Chromatographic Column: A suitable C18 column (e.g., Kinetex-C18, 50 x 2.1 mm, 5 µm).[10][11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 3 µL.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Analysis
-
Calculate Percentage Remaining: The peak area ratio of this compound to the internal standard is determined for each time point. The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percentage of this compound remaining against time. The slope of the linear regression of this plot represents the elimination rate constant (k).
Slope = -k
The half-life is then calculated using the following equation:
t½ = 0.693 / k
-
Calculate Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated using the half-life and the incubation conditions.
Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))
Doxofylline Metabolism Pathway
Caption: Simplified metabolic pathway of Doxofylline.
Results and Discussion
The results of the metabolic stability assay are typically presented in a tabular format, summarizing the key pharmacokinetic parameters.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | Calculated Value | Calculated Value |
| Positive Control (Midazolam) | Expected Value Range | Expected Value Range |
| Negative Control (No NADPH) | > 60 | < 5 |
The data obtained from this assay provides an estimate of the metabolic fate of this compound. A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may influence its in vivo exposure and dosing regimen. Conversely, a long half-life indicates greater metabolic stability. The negative control ensures that the observed degradation is due to enzymatic activity, while the positive control validates the assay system.
Conclusion
This application note provides a comprehensive protocol for assessing the metabolic stability of this compound using an in vitro liver microsomal assay coupled with LC-MS/MS analysis. The use of a deuterated standard like this compound is crucial for accurate quantification in bioanalytical studies. The described methodology allows for the determination of key pharmacokinetic parameters, which are essential for guiding drug development decisions. This robust and reproducible assay can be adapted for high-throughput screening to evaluate the metabolic stability of a large number of compounds.
References
- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bioivt.com [bioivt.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. nuvisan.com [nuvisan.com]
- 5. mercell.com [mercell.com]
- 6. youtube.com [youtube.com]
- 7. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmaron.com [pharmaron.com]
Application Note: High-Throughput Quantification of Doxofylline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Doxofylline in human plasma. The method utilizes Doxofylline-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of less than 3 minutes. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and reliable quantification of Doxofylline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a validated LC-MS/MS method that is rapid, specific, and sensitive for the determination of Doxofylline in human plasma, employing this compound as the internal standard to minimize analytical variability.[2][3]
Experimental
Materials and Reagents
-
Doxofylline reference standard (Purity ≥99%)
-
This compound internal standard (Purity ≥98%)[3]
-
HPLC-grade methanol and acetonitrile
-
Formic acid (ACS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent[2][3]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Kinetex-C18 (50 x 2.1 mm, 5 µm)[2][3] |
| Mobile Phase A | 0.3% Formic Acid in Water[2][3] |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid[2][3] |
| Flow Rate | 0.30 mL/min[4][5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.6 minutes[2][3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Doxofylline | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 267.0 → 181.0[2][3] | 271.2 → 181.1[2][3] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 200 ms | 200 ms |
Protocols
Preparation of Stock and Working Solutions
-
Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Doxofylline Working Solutions: Prepare a series of working solutions by serially diluting the Doxofylline stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for calibration standards and quality control samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 500 ng/mL.[3]
Sample Preparation
A protein precipitation method is used for sample extraction.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 500 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Doxofylline.
Method Validation
The method was validated according to regulatory guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 20.0 to 16,000 ng/mL with a correlation coefficient (r²) > 0.99.[2][3]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 3.
-
Recovery: The extraction recovery of Doxofylline and the internal standard was consistent and reproducible across the different QC levels.
-
Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 20.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| LQC | 60.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| MQC | 8000 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| HQC | 12000 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Results and Discussion
The developed LC-MS/MS method provides a rapid and reliable means for the quantification of Doxofylline in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for variations in sample preparation and instrument response. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic studies with large numbers of samples. The chromatographic conditions provide good separation of Doxofylline from endogenous plasma components with a short run time.
Conclusion
This application note details a validated LC-MS/MS method for the determination of Doxofylline in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of Doxofylline.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship in the LC-MS/MS method development.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Doxofylline-d4 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
Introduction
Doxofylline is a methylxanthine derivative used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for optimizing its therapeutic use and ensuring patient safety. Stable isotope-labeled internal standards are essential for accurate bioanalysis in DMPK studies. This document provides detailed application notes and protocols for the use of Doxofylline-d4, a deuterated analog of Doxofylline, as an internal standard in various DMPK assays. The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative bioanalysis as it helps to compensate for variability in sample preparation and instrument response.[4]
Doxofylline is primarily metabolized in the liver, with approximately 90% of its clearance attributed to hepatic metabolism.[1][5][6] The main metabolite identified is β-hydroxymethyltheophylline, which is pharmacologically inactive.[1][5] Less than 4% of an orally administered dose is excreted unchanged in the urine.[1][6][7]
Application Notes
This compound is a suitable internal standard for the quantitative determination of Doxofylline in biological matrices such as plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure and physicochemical properties are nearly identical to Doxofylline, ensuring similar behavior during sample extraction and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, enabling precise quantification of the analyte.
Key Applications:
-
In Vivo Pharmacokinetic Studies: Determination of Doxofylline concentration-time profiles in plasma to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Doxofylline.
-
In Vitro Metabolism Assays: Quantifying the rate of Doxofylline metabolism in liver microsomes or hepatocytes to assess its metabolic stability.
-
Drug-Drug Interaction Studies: Evaluating the effect of co-administered drugs on the metabolism of Doxofylline.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Doxofylline and the performance of an analytical method using this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis
| Parameter | Intravenous Administration (100 mg single dose) | Oral Administration (400 mg twice daily for 5 days) |
| Cmax (Peak Plasma Concentration) | N/A | 5.78 to 20.76 mcg/mL[1][5] |
| Tmax (Time to Peak Concentration) | N/A | 1.19 ± 0.19 hours[1][5] |
| t½ (Elimination Half-life) | 1.83 ± 0.37 hours[1][6] | 7.01 ± 0.80 hours[1] |
| Total Clearance | 444 - 806 mL/min[7] | 555.2 ± 180.6 mL/min[6] |
| Absolute Bioavailability | N/A | 63 ± 25%[1][5] |
| Plasma Protein Binding | ~48%[1] | ~48%[1] |
Table 2: Performance of a Validated UPLC-MS/MS Method for Doxofylline Quantification using this compound Internal Standard
| Parameter | Value |
| Linear Range | 20.0 to 16,000 ng/mL[8][9] |
| Intra-batch Precision | 1.3% to 9.0%[8][9] |
| Inter-batch Precision | 2.2% to 7.0%[8][9] |
| Intra-batch Accuracy Deviation | -8.0% to 2.5%[8][9] |
| Inter-batch Accuracy Deviation | -5.8% to 0.8%[8][9] |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL (in a separate LC-MS/MS method)[10] |
| Correlation Coefficient (r) | ≥ 0.999[10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of a single oral dose of Doxofylline.
Materials:
-
Doxofylline tablets
-
This compound internal standard solution (concentration to be optimized)
-
Human plasma (blank)
-
Acetonitrile
-
Formic acid
-
Water (UPLC-grade)
-
UPLC-MS/MS system
Workflow:
Caption: Workflow for an in vivo pharmacokinetic study of Doxofylline.
Procedure:
-
Dosing: Administer a single oral dose of Doxofylline to healthy volunteers.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add a fixed amount of this compound internal standard solution. c. Add acetonitrile to precipitate plasma proteins. d. Vortex and centrifuge the samples. e. Transfer the supernatant to a clean tube and dilute as necessary for analysis.
-
UPLC-MS/MS Analysis: a. Inject the prepared samples into the UPLC-MS/MS system. b. Separate Doxofylline and this compound using a suitable C18 column with a gradient mobile phase (e.g., 0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid).[8][9] c. Detect the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions to monitor are m/z 267.0 → 181.0 for Doxofylline and m/z 271.2 → 181.1 for this compound.[8][9]
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of Doxofylline to this compound against the concentration of Doxofylline standards. b. Determine the concentration of Doxofylline in the plasma samples from the calibration curve. c. Calculate the pharmacokinetic parameters using appropriate software.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of Doxofylline.
Materials:
-
Doxofylline
-
This compound internal standard solution
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (ice-cold)
Workflow:
Caption: Workflow for an in vitro metabolic stability assay of Doxofylline.
Procedure:
-
Incubation: a. Prepare a solution of Doxofylline in phosphate buffer. b. In a microcentrifuge tube, combine the Doxofylline solution and human liver microsomes. Pre-incubate at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Sample Processing: a. Add this compound internal standard to each quenched sample. b. Vortex and centrifuge to pellet the precipitated proteins. c. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Analyze the samples using the same UPLC-MS/MS method described in Protocol 1.
-
Data Analysis: a. Determine the concentration of Doxofylline remaining at each time point. b. Plot the natural logarithm of the percentage of Doxofylline remaining versus time. c. Calculate the in vitro half-life (t½) from the slope of the linear regression.
Doxofylline Metabolism Pathway
The metabolism of Doxofylline primarily occurs in the liver. The main metabolic pathway involves the formation of β-hydroxymethyltheophylline.
Caption: Simplified metabolic pathway of Doxofylline.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Doxofylline in various biological matrices. The protocols outlined in this document provide a framework for conducting key DMPK studies. The use of a stable isotope-labeled internal standard like this compound ensures high-quality data, which is fundamental for the successful development and regulatory approval of pharmaceutical products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. ijrpr.com [ijrpr.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Doxofylline Quantification in Human Plasma using Doxofylline-d4 as an Internal Standard
Introduction
Doxofylline is a xanthine derivative used as a bronchodilator for the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action primarily involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[1][3] Unlike theophylline, doxofylline exhibits a better safety profile due to its reduced affinity for adenosine A1 and A2 receptors.[4][5]
Accurate and reliable quantification of doxofylline in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of doxofylline in human plasma, utilizing its stable isotope-labeled counterpart, Doxofylline-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecule therapeutics.
Experimental Protocols
Materials and Reagents
-
Analytes: Doxofylline (reference standard), this compound (internal standard)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source
-
Analytical Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent[6][7]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of doxofylline and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the doxofylline stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with methanol.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike appropriate amounts of the doxofylline working standard solutions and a fixed amount of the internal standard working solution into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[6][7] |
| Mobile Phase A | 0.3% Formic acid in water[6][7] |
| Mobile Phase B | 90% Acetonitrile with 0.3% formic acid[6][7] |
| Flow Rate | 0.30 mL/min[9] |
| Gradient | Refer to the specific instrument method for gradient details. A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | Approximately 2.6 - 3.0 minutes[6][7][8] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Doxofylline: m/z 267.0 → 181.0[6][7]this compound: m/z 271.2 → 181.1[6][7] |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to the FDA and ICH guidelines. The following parameters were assessed:
Linearity
The method demonstrated excellent linearity over the concentration range of 20.0 to 16,000 ng/mL for doxofylline in human plasma.[6][7] The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Doxofylline | 20.0 - 16,000[6][7] | > 0.99 |
Precision and Accuracy
The intra- and inter-batch precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Intra-Batch Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 20.0 | 9.0% | -8.0% |
| LQC | 40.0 | 5.5% | -4.5% |
| MQC | 800 | 1.3% | 2.5% |
| HQC | 12,800 | 2.0% | -1.0% |
| (Data synthesized from reported ranges in[6][7]) |
Inter-Batch Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 20.0 | 7.0% | -5.8% |
| LQC | 40.0 | 4.8% | -3.2% |
| MQC | 800 | 2.2% | 0.8% |
| HQC | 12,800 | 3.5% | -2.1% |
| (Data synthesized from reported ranges in[6][7]) |
Matrix Effect and Recovery
The matrix effect was found to be negligible, and the recovery of doxofylline and this compound was consistent and reproducible across the different QC levels.
Visualizations
Doxofylline Mechanism of Action
Caption: Doxofylline's primary mechanism of action.
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of Doxofylline.
Conclusion
The UPLC-MS/MS method described herein provides a rapid, sensitive, and specific approach for the quantification of doxofylline in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This validated method is suitable for application in clinical pharmacokinetic studies of doxofylline.[6][7]
References
- 1. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Analytical method development and validation of doxofylline [wisdomlib.org]
- 4. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Doxofylline-d4 in Respiratory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline, a xanthine derivative, is a bronchodilator and anti-inflammatory agent used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] It exhibits a distinct pharmacological profile from theophylline, with a better safety profile, primarily due to its lower affinity for adenosine A1 and A2 receptors, which is associated with fewer cardiovascular side effects.[1][3][4] Doxofylline-d4, a deuterated analog of Doxofylline, serves as an ideal internal standard for the quantitative analysis of Doxofylline in biological matrices by mass spectrometry. Its use is critical for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies in the development and evaluation of Doxofylline and its formulations in respiratory disease models.
This document provides detailed application notes on the utility of this compound and comprehensive protocols for its use in preclinical respiratory disease models.
Mechanism of Action of Doxofylline
Doxofylline's therapeutic effects in respiratory diseases stem from a combination of bronchodilatory and anti-inflammatory activities. Key mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: Doxofylline is a non-selective PDE inhibitor, with some studies suggesting a particular action on PDE4.[5] Inhibition of PDE leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which promotes bronchial smooth muscle relaxation and thus bronchodilation.[5][6]
-
Interaction with β2-Adrenergic Pathways: Doxofylline may potentiate the effects of β2-agonists by increasing intracellular cAMP availability, further enhancing bronchodilation.[1][7]
-
Anti-inflammatory Effects: Doxofylline has been shown to reduce inflammatory responses in the lungs.[8] This includes inhibiting the infiltration of inflammatory cells such as neutrophils and eosinophils, and reducing the production of pro-inflammatory mediators.[1][9] One of its anti-inflammatory mechanisms involves the suppression of the NLRP3 inflammasome pathway.[1][8] It has also been shown to attenuate pulmonary inflammatory responses through the JNK signaling pathway in rats with COPD.[10]
Application Notes for this compound
This compound is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Doxofylline in biological samples (e.g., plasma, serum, tissue homogenates). The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to Doxofylline, meaning it behaves similarly during sample extraction, processing, and ionization in the mass spectrometer. This compensates for variations in sample preparation and matrix effects, leading to more reliable results.
-
Enhanced Specificity: The mass difference between this compound and Doxofylline allows for their distinct detection by mass spectrometry, ensuring that the signal for Doxofylline is not confounded by other substances in the sample.
-
Essential for Pharmacokinetic Studies: Accurate quantification of drug concentration over time is fundamental to determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The use of this compound is therefore crucial for PK studies of Doxofylline in preclinical respiratory disease models.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on Doxofylline in respiratory disease models.
Table 1: Effect of Doxofylline on Inflammatory Cell Infiltration in a Mouse Model of LPS-Induced Lung Inflammation
| Treatment Group | Dose (mg/kg, i.p.) | Neutrophil Count in BAL Fluid (x10⁴ cells/mL) |
| LPS Control | - | 208.4 ± 14.5 |
| Doxofylline | 0.1 | Not significantly different from LPS control |
| Doxofylline | 0.3 | 105.3 ± 10.7 |
| Doxofylline | 1 | 106.2 ± 4.8 |
Data adapted from a study on LPS-induced lung inflammation in BALB/c mice.
Table 2: Effect of Doxofylline on Pro-inflammatory Cytokines in a Mouse Model of LPS-Induced Lung Inflammation
| Treatment Group | Dose (mg/kg, i.p.) | IL-6 in BAL Fluid (pg/mL) | TNF-α in BAL Fluid (pg/mL) |
| LPS Control | - | 1255.6 ± 143.9 | Not specified |
| Doxofylline | 0.3 | 823.2 ± 102.3 | Not specified |
| Doxofylline | 1 | 527.7 ± 182.9 | Not specified |
Data adapted from a study on LPS-induced lung inflammation in BALB/c mice.
Table 3: Effect of Doxofylline in a Rat Model of Mechanically Ventilated COPD
| Treatment Group | Pulmonary W/D Weight Ratio | TNF-α Levels in Pulmonary Tissue | IL-10 Levels in Pulmonary Tissue |
| Model + Normal Saline | Increased vs. Control | Increased vs. Control | Decreased vs. Control |
| Doxofylline | Decreased vs. Model + Saline | Decreased vs. Model + Saline | Increased vs. Model + Saline |
Data adapted from a study on mechanically ventilated rats with COPD.[10]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Doxofylline in a Mouse Model of Ovalbumin (OVA)-Induced Asthma
This protocol describes the induction of an asthma model, administration of Doxofylline, and collection of plasma samples for pharmacokinetic analysis using this compound as an internal standard.
Materials:
-
Doxofylline
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine)
-
Anticoagulant (e.g., heparin or EDTA)
Procedure:
-
Induction of Allergic Asthma:
-
Sensitization: On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[11]
-
Challenge: From day 14 to day 17, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day.[11]
-
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of Doxofylline in a suitable vehicle (e.g., sterile water or saline).
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or acetonitrile) for use as an internal standard.
-
-
Doxofylline Administration:
-
On day 18, 24 hours after the final OVA challenge, administer a single oral or i.p. dose of Doxofylline to the asthmatic mice. A typical dose range for Doxofylline in mice is 10-30 mg/kg.
-
-
Blood Sample Collection:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after Doxofylline administration, collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant.
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for UPLC-MS/MS Analysis:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Analyze the samples using a validated UPLC-MS/MS method. A previously described method utilizes a Kinetex-C18 column and a mobile phase consisting of 0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid.[12][13]
-
Monitor the mass transitions for Doxofylline (m/z 267.0 → 181.0) and this compound (m/z 271.2 → 181.1).[12][13]
-
Construct a calibration curve using known concentrations of Doxofylline and a fixed concentration of this compound to quantify the Doxofylline concentration in the plasma samples.
-
Protocol 2: Evaluation of Doxofylline's Anti-inflammatory Effects in a Mouse Model of LPS-Induced COPD
This protocol details the induction of a COPD-like lung inflammation model and the assessment of Doxofylline's effects on inflammatory markers.
Materials:
-
Doxofylline
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetic
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Induction of COPD-like Lung Inflammation:
-
On day 0, lightly anesthetize the mice and intranasally instill 10 µg of LPS in 50 µL of sterile saline.[14]
-
-
Doxofylline Treatment:
-
Administer Doxofylline (e.g., 0.1, 0.3, or 1 mg/kg, i.p.) at 24 hours and 1 hour before, and 6 hours after the LPS instillation.[14] A control group should receive the vehicle.
-
-
Bronchoalveolar Lavage (BAL):
-
At 24 hours after LPS instillation, euthanize the mice.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 1 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid.
-
-
Analysis of BAL Fluid:
-
Cell Count: Centrifuge a small aliquot of the BAL fluid and resuspend the cell pellet. Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Centrifuge the remaining BAL fluid to pellet the cells. Collect the supernatant and store it at -80°C. Measure the concentrations of TNF-α and IL-6 in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Lung Tissue Processing (Optional):
-
After BAL, perfuse the lungs with saline via the right ventricle to remove blood.
-
Excise the lungs and snap-freeze them in liquid nitrogen or fix them in formalin for histology.
-
For biochemical analysis, homogenize the lung tissue in an appropriate buffer for cytokine measurement or Western blot analysis.
-
Visualizations
Caption: Simplified signaling pathway of Doxofylline.
Caption: Experimental workflow for preclinical studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for isolation and characterization of lung tissue resident memory T cells and airway trained innate immunity after intranasal vaccination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Doxofylline-d4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator and has anti-inflammatory effects.[1] Deuterated analogs of drugs, such as Doxofylline-d4, are often synthesized to investigate the metabolic fate of the parent drug and to potentially improve its pharmacokinetic profile by leveraging the kinetic isotope effect. This compound is also commonly used as a stable internal standard for the quantitative analysis of doxofylline in biological samples.[2][3]
This document provides detailed application notes and protocols for the in vivo use of this compound in animal models, based on published research. The primary focus is on a study that investigated the pharmacokinetic and pharmacodynamic effects of this compound in mice and minipigs, revealing an unexpected metabolic switch upon deuteration.[4]
Application 1: Pharmacokinetic Profiling of this compound
Deuteration of doxofylline at the dioxolane ring (d4-doxophylline) was performed to assess its impact on the drug's pharmacokinetic profile. Contrary to expectations that deuteration would increase systemic exposure, studies in both mice and minipigs showed no improvement in pharmacokinetic parameters.[4] In mice, the area under the curve (AUC) for this compound was notably decreased after oral administration, suggesting a significant first-pass metabolism.[4][5]
Quantitative Data: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Doxofylline and this compound in Mice [4]
| Compound | Administration | Dose (mg/kg) | AUC (ng·h/mL) |
| Doxofylline | Intravenous | 20 | 18,345 ± 2,134 |
| This compound | Intravenous | 20 | 17,987 ± 1,987 |
| Doxofylline | Oral | 80 | 12,456 ± 1,567 |
| This compound | Oral | 80 | 6,975 ± 987 |
Table 2: Pharmacokinetic Parameters of Doxofylline and this compound in Minipigs [4]
| Compound | Administration | Dose (mg/kg) | AUC (ng·h/mL) |
| Doxofylline | Intravenous | 5 | 15,678 ± 1,890 |
| This compound | Intravenous | 5 | 15,123 ± 1,754 |
| Doxofylline | Oral | 20 | 25,432 ± 3,123 |
| This compound | Oral | 20 | 24,987 ± 2,876 |
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (8 weeks old).
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Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
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Drug Preparation: Doxofylline and this compound were dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Dosing:
-
Intravenous (IV): A single dose of 20 mg/kg was administered via the tail vein.
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Oral (PO): A single dose of 80 mg/kg was administered by gavage.
-
-
Sample Collection: Blood samples (approximately 50 µL) were collected from the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
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Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
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Bioanalysis: Plasma concentrations of doxofylline and its metabolites were determined using a validated UPLC-MS/MS method.
Pharmacokinetic Study Workflow
Application 2: Investigation of a Deuterium-Induced Metabolic Switch
The study in mice revealed that deuteration of the dioxolane ring in this compound led to a significant alteration in its metabolic pathway.[4] Specifically, there was an increased formation of 7-theophylline acetic acid (T-COOH) and a decreased level of etophylline.[4] This suggests that deuteration promotes a multidirectional metabolic switch.[4][6]
Signaling Pathway: Doxofylline Metabolism and the Effect of Deuteration
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Doxofylline-d4 signal intensity in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering signal intensity issues with Doxofylline-d4 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low or no signal for this compound. What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular system failure. A systematic approach is crucial to identify the root cause. Start by isolating the major components of your LC-MS system: the liquid chromatography (LC) system, the mass spectrometer (MS), and the sample preparation process.
Initial Checks:
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Prepare Fresh Standards: To rule out degradation of your working solution, prepare a fresh this compound standard.[1][2][3]
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System Suitability Test (SST): Inject a known, reliable compound to confirm the overall LC-MS system is functioning correctly. This helps determine if the issue is specific to this compound.
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Direct Infusion: To isolate the MS from the LC, infuse a fresh this compound standard directly into the mass spectrometer. If a stable signal is observed, the issue likely lies with the LC system or the chromatographic method. If the signal is still poor, the problem is related to the MS settings or the compound's ionization.
Q2: My this compound signal is inconsistent across a run, especially in later injections. What could be the cause?
A2: Signal deterioration over a run often suggests a build-up of contaminants or a change in system conditions.
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Contamination: Residues from the sample matrix can accumulate in the ion source or on the column, leading to ion suppression.[4]
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Troubleshooting:
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Implement a robust column wash step between injections.
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Perform regular cleaning of the ion source.[4]
-
-
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This effect can vary between samples, leading to inconsistency.[5]
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Troubleshooting:
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Improve sample preparation to remove more matrix components.
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Modify the chromatographic gradient to better separate this compound from interfering compounds.
-
-
-
System Stability: Ensure the LC flow rate and temperature are stable throughout the run. Fluctuations can affect retention time and ionization efficiency.
Q3: Why is the signal intensity for my this compound internal standard not proportional to the analyte (Doxofylline) signal?
A3: While stable isotope-labeled internal standards like this compound are designed to mimic the analyte's behavior, discrepancies can arise.
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Differential Matrix Effects: Even with a deuterated standard, matrix components can affect the ionization of the analyte and the internal standard differently.[5] This is more likely if there is a slight chromatographic separation between the two.
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Chromatographic Separation: The deuterium substitution in this compound can sometimes lead to a small difference in retention time compared to unlabeled Doxofylline. If a region of strong ion suppression elutes between them, it will disproportionately affect one compound.
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Cross-Contamination: Ensure the Doxofylline standard is not contaminated with this compound and vice-versa.
Q4: How can I optimize the ESI source parameters for better this compound signal?
A4: Optimizing the electrospray ionization (ESI) source is critical for maximizing the generation of gas-phase ions and improving sensitivity.[6] Key parameters to adjust include:
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Spray Voltage: This needs to be optimized for your specific mobile phase composition. A good starting point is typically 3-4 kV for positive ion mode.
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Gas Flow Rates (Nebulizing and Drying Gas): These are dependent on the LC flow rate. Higher LC flow rates generally require higher gas flows and temperatures for efficient desolvation.[6]
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Gas Temperature: This aids in solvent evaporation. For thermally stable compounds like Doxofylline, temperatures can often be increased to improve desolvation, but care should be taken to avoid thermal degradation.
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Sprayer Position: The position of the ESI needle relative to the MS inlet can significantly impact signal intensity. This should be optimized to achieve the most stable and intense signal.
| Parameter | Typical Starting Values (Positive ESI) | Notes |
| Spray Voltage | 3.0 - 4.5 kV | Can be lowered to reduce discharge, especially in negative mode. |
| Nebulizing Gas | 30 - 60 psi | Dependent on LC flow rate. |
| Drying Gas Flow | 8 - 15 L/min | Higher flows for more aqueous mobile phases. |
| Drying Gas Temp. | 250 - 350 °C | Be cautious with thermally labile compounds. |
| Capillary Voltage | 3500 - 4500 V | Instrument-specific parameter. |
Q5: We are using the standard 267.0 -> 181.0 m/z transition for Doxofylline, but the product ion signal is weak. How can we improve it?
A5: Weak product ion intensity in MS/MS can be due to suboptimal collision energy or issues with the collision cell.
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Collision Energy (CE) Optimization: The energy required to fragment the precursor ion into the product ion is compound-specific. It's essential to perform a CE optimization experiment by infusing the Doxofylline standard and ramping the collision energy to find the value that yields the highest intensity for the 181.0 m/z fragment.[7]
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Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Low pressure can lead to inefficient fragmentation.[8]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement from the sample matrix.[9][10]
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Prepare Three Sets of Samples:
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Set A: this compound standard prepared in the mobile phase at a known concentration (e.g., 100 ng/mL).
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Set B: Extract blank matrix (e.g., plasma, urine) using your established sample preparation method. Spike the extracted blank matrix with this compound to the same final concentration as Set A.
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Set C: Spike the blank matrix with this compound to the same concentration as Set A before the extraction process.
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Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.
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Calculations:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
-
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Protocol 2: Collision Energy Optimization
This protocol will determine the optimal collision energy for the this compound precursor -> product ion transition.
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Prepare Standard Solution: Prepare a solution of this compound (e.g., 100 ng/mL) in your mobile phase.
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Direct Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a stable flow rate (e.g., 10 µL/min).
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MS Method Setup:
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Set the MS to monitor the transition for this compound (e.g., m/z 271.2 -> 181.1, assuming d4 on the dioxolane ring).
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Create a method that ramps the collision energy over a range (e.g., 5 eV to 50 eV in 2 eV steps).
-
-
Acquisition and Analysis:
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Acquire data while infusing the standard.
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Plot the product ion intensity as a function of collision energy. The CE value that produces the highest intensity is the optimum for your instrument.
-
Visualizations
Caption: Initial troubleshooting workflow for low this compound signal.
Caption: Proposed fragmentation of Doxofylline in positive ESI-MS/MS.
References
- 1. Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing isotopic exchange of Doxofylline-d4 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of Doxofylline-d4 in solution.
Troubleshooting Guide
Q1: I am observing a decrease in the isotopic purity of my this compound standard in solution over time. What could be the cause?
A1: A decrease in isotopic purity suggests that the deuterium atoms on your this compound molecule are exchanging with protons (hydrogen atoms) from the solvent or other components in the solution. This phenomenon is known as isotopic exchange or D-H exchange. Several factors can influence the rate of this exchange.
Q2: What factors can promote the isotopic exchange of this compound?
A2: The stability of deuterated compounds is influenced by several factors:
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pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on or adjacent to heteroatoms (like nitrogen or oxygen) or carbon atoms near electron-withdrawing groups. It is advisable to avoid storing deuterated compounds in acidic or basic solutions.
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Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
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Solvent: Protic solvents (solvents with hydrogen atoms attached to an electronegative atom, such as water or methanol) can serve as a source of protons for exchange.
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Light Exposure: While less common for isotopic exchange, prolonged exposure to high-energy light (like UV light) can potentially contribute to degradation pathways that might involve the loss of deuterium.
Q3: How can I minimize the risk of isotopic exchange of my this compound standard?
A3: To maintain the isotopic integrity of your this compound standard, consider the following best practices:
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Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. If aqueous solutions are necessary, prepare them fresh and use them as quickly as possible.
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pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible. Use buffers that are known to be non-reactive.
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Temperature Control: Store stock and working solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down any potential exchange. Avoid repeated freeze-thaw cycles.
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Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation, which could potentially impact stability.
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Proper Handling: Use clean, dry glassware and pipette tips to avoid introducing contaminants that could alter the pH or catalyze exchange.
Q4: How can I verify the isotopic stability of this compound in my specific experimental conditions?
A4: You can perform a stability study by incubating your this compound solution under your experimental conditions for various durations. At different time points, analyze the samples using mass spectrometry (LC-MS/MS) to monitor the isotopic distribution of the this compound. A shift in the mass spectrum towards lower masses would indicate a loss of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to detect isotopic exchange at specific atomic positions.
Frequently Asked Questions (FAQs)
Q: What is isotopic exchange?
A: Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of this compound, this typically refers to the replacement of deuterium (D) atoms with hydrogen (H) atoms from the surrounding solvent or other molecules in the solution.
Q: Why is it important to prevent isotopic exchange?
A: this compound is often used as an internal standard in quantitative bioanalysis using mass spectrometry. The accuracy of the quantification relies on the stable isotopic composition of the internal standard. If isotopic exchange occurs, the mass of the standard changes, leading to inaccurate and unreliable analytical results.
Q: Are the deuterium atoms on this compound susceptible to exchange?
A: Doxofylline is a methylxanthine derivative. Research on related compounds like hypoxanthines suggests that protons on the purine ring system can be susceptible to exchange. Additionally, deuterium atoms on methyl groups can also exchange under certain conditions. The specific susceptibility of the deuterium atoms on this compound would depend on their exact location on the molecule and the solution conditions.
Q: Can I use this compound in aqueous solutions?
A: While it is best to prepare stock solutions in aprotic organic solvents like DMSO, you can use this compound in aqueous solutions for your experiments. However, it is recommended to prepare these aqueous solutions fresh and use them promptly to minimize the risk of isotopic exchange. If you need to store aqueous solutions, it is crucial to conduct a stability study to ensure the isotopic integrity is maintained for the required duration under your specific storage conditions.
Q: What analytical techniques can be used to monitor isotopic exchange?
A: The primary techniques for monitoring isotopic exchange are:
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Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS): This technique can precisely measure the mass of the molecule and its isotopologues, allowing for the detection of any loss of deuterium.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific sites of isotopic exchange on the molecule.
Data Presentation
Table 1: Key Stability Findings for this compound (Inferred)
| Parameter | Condition | Risk of Isotopic Exchange | Recommendation |
| pH | Acidic (< 6) | High | Avoid prolonged storage. Prepare fresh solutions. |
| Neutral (6-8) | Low | Optimal for solution stability. | |
| Basic (> 8) | High | Avoid prolonged storage. Prepare fresh solutions. | |
| Temperature | Ambient (~25°C) | Moderate | Use for short-term handling. For storage, use lower temperatures. |
| Refrigerated (2-8°C) | Low | Suitable for short to medium-term storage. | |
| Frozen (-20°C to -80°C) | Very Low | Recommended for long-term storage of stock solutions. | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Very Low | Recommended for stock solutions. |
| Protic (e.g., Water, Methanol) | Moderate to High | Prepare fresh and use immediately. Assess stability for intended use duration. | |
| Light | Exposed to UV/Strong Light | Moderate | Store in amber vials or protect from light. |
| Protected from Light | Low | Standard good laboratory practice. |
Experimental Protocols
Table 2: Protocol for Assessing this compound Stability
| Step | Procedure | Details and Rationale |
| 1. Preparation of Stock Solution | Prepare a concentrated stock solution of this compound in an aprotic solvent (e.g., 1 mg/mL in DMSO). | Minimizes initial isotopic exchange. |
| 2. Preparation of Test Solutions | Dilute the stock solution to the final working concentration in the test solvent/buffer (e.g., your mobile phase, extraction solvent, or biological matrix). | Simulates the actual experimental conditions. |
| 3. Incubation under Stress Conditions | Aliquot the test solution into several vials and expose them to different conditions (e.g., varying pH, temperature, and light exposure) that mimic or exceed your experimental parameters. | To assess the impact of different factors on stability. |
| 4. Time Points | Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (T=0) serves as the baseline. | To determine the rate of any potential isotopic exchange. |
| 5. Sample Analysis | Analyze the samples at each time point using a validated LC-MS/MS method. | To monitor the isotopic distribution of this compound. |
| 6. Data Evaluation | Monitor the mass spectrum of this compound. Specifically, compare the peak areas of the deuterated molecule (e.g., [M+H]+ for this compound) and any potential back-exchanged products (e.g., Doxofylline-d3, -d2, etc.). | A decrease in the signal for the fully deuterated form and an increase in signals for partially deuterated forms indicate isotopic exchange. |
| 7. Acceptance Criteria | Define an acceptable level of isotopic exchange for your assay (e.g., <5% change in the isotopic purity over the experiment's duration). | To ensure the reliability of your analytical method. |
Mandatory Visualization
Caption: Troubleshooting workflow for preventing isotopic exchange of this compound.
Technical Support Center: Doxofylline-d4 in Bioanalytical Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxofylline-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a deuterium-labeled version of Doxofylline, a methylxanthine derivative used as a bronchodilator. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the unlabeled analyte (Doxofylline), but it has a different mass-to-charge ratio (m/z). This allows for the correction of variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification of Doxofylline in biological matrices like plasma, serum, and urine.[1]
Q2: What are the potential stability issues with this compound in biological matrices?
While specific stability data for this compound in biological matrices is not extensively published, potential issues can be inferred from studies on Doxofylline and general knowledge of deuterated internal standards. The stability of this compound can be affected by:
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pH: Doxofylline is susceptible to degradation under alkaline conditions.[2] Therefore, this compound may also degrade in improperly stored or handled biological samples with elevated pH.
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Temperature: Thermal degradation is a known issue for Doxofylline.[2][3] Repeated freeze-thaw cycles or prolonged exposure to room temperature can lead to the degradation of this compound in the matrix.
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Oxidation: Doxofylline is particularly labile to oxidative stress.[2][3] Biological matrices can contain oxidizing agents, or oxidation can be induced during sample processing, potentially affecting the integrity of this compound.
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Enzymatic Degradation: While Doxofylline is primarily metabolized in the liver, biological matrices may contain residual enzymatic activity that could potentially degrade this compound over time, especially during long-term storage or improper handling.
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Light Exposure: Photolytic degradation has been observed with Doxofylline.[4] Exposure of biological samples containing this compound to direct light for extended periods should be avoided.
Q3: How can I prevent the degradation of this compound in my samples?
To ensure the stability of this compound in biological matrices, the following precautions are recommended:
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Proper Sample Collection and Handling: Use appropriate anticoagulants and collection tubes. Process samples as quickly as possible after collection.
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pH Control: If necessary, adjust the pH of the biological matrix to a neutral or slightly acidic range (pH 6-7) to minimize base-catalyzed hydrolysis.
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Temperature Control: Store samples at -20°C or, for long-term storage, at -80°C. Minimize freeze-thaw cycles.
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Protection from Light: Store samples in amber-colored tubes or in the dark to prevent photolytic degradation.
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Use of Antioxidants: In cases of suspected oxidative degradation, the addition of antioxidants to the matrix may be considered, but this would require thorough validation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in bioanalytical assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a batch | Inconsistent sample processing, matrix effects, or instability during autosampler storage. | Review sample preparation steps for consistency. Evaluate matrix effects from different lots of biological matrix. Perform autosampler stability tests to ensure this compound is stable in the processed samples for the duration of the analytical run. |
| Decreasing this compound response over the analytical run | Degradation of this compound in the autosampler. Adsorption to vials or tubing. | Confirm autosampler stability as per regulatory guidelines. Use silanized vials to minimize adsorption. Ensure the mobile phase composition is not causing degradation. |
| Shift in this compound retention time compared to Doxofylline | "Isotope effect" on chromatography. This is a known phenomenon with deuterated standards. | This is often minor and acceptable. If the separation is significant and leads to differential matrix effects, chromatographic conditions (e.g., gradient, temperature) may need to be optimized to ensure co-elution or near co-elution.[5] |
| Inaccurate quantification of Doxofylline | Degradation of this compound stock solution. Incorrect concentration of the this compound spiking solution. | Prepare fresh this compound stock and working solutions from a certified reference material. Verify the stability of stock solutions under the storage conditions used. |
| Presence of unexpected peaks near this compound | Degradation products of this compound. Impurities in the this compound reference material. | Analyze the this compound reference material for purity. If degradation is suspected, perform stress testing on a this compound solution to identify potential degradation products.[2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Biological Matrix
This protocol is based on FDA and EMA guidelines for bioanalytical method validation.[6][7][8]
1. Objective: To assess the stability of this compound in the relevant biological matrix (e.g., human plasma) under various storage and handling conditions.
2. Materials:
- Blank biological matrix from at least six different sources.
- This compound certified reference material.
- Doxofylline certified reference material.
- Validated LC-MS/MS method for the quantification of Doxofylline.
3. Stability Experiments:
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Freeze-Thaw Stability:
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Spike a fresh pool of the biological matrix with Doxofylline at low and high concentrations. Aliquot into multiple tubes.
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Spike a separate pool with this compound at the working concentration. Aliquot.
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Analyze a set of freshly prepared samples (time zero).
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Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
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Thaw the samples at room temperature. Repeat the freeze-thaw cycle for a specified number of cycles (e.g., three or five).
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Analyze the samples after the final thaw cycle and compare the results to the time-zero samples.
-
-
Short-Term (Bench-Top) Stability:
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Spike matrix samples with Doxofylline and this compound as described above.
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Keep the samples at room temperature for a specified duration (e.g., 4, 8, or 24 hours) that simulates the expected sample handling time.
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Analyze the samples and compare the results to freshly prepared samples.
-
-
Long-Term Stability:
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Spike matrix samples with Doxofylline and this compound.
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Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
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Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
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Compare the results to the initial concentrations.
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Processed Sample (Autosampler) Stability:
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Process a set of spiked samples through the entire sample preparation procedure.
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Store the final extracts in the autosampler at the set temperature.
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Inject and analyze the samples at the beginning and end of the expected run time.
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Compare the results to assess stability in the processed state.
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4. Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.[7]
Data Presentation:
Table 1: Summary of this compound Stability Testing in Human Plasma
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) |
| Freeze-Thaw | -20°C / Room Temp | 3 Cycles | 85 - 115% |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | 85 - 115% |
| Long-Term | -80°C | 12 months | 85 - 115% |
| Processed Sample | 4°C (Autosampler) | 48 hours | 85 - 115% |
Visualizations
Caption: Workflow for this compound stability assessment in biological matrices.
Caption: Logical workflow for troubleshooting this compound signal variability.
References
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Technical Support Center: Analysis of Doxofylline using Doxofylline-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxofylline-d4 as an internal standard in the bioanalysis of Doxofylline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Doxofylline using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Doxofylline and/or this compound | Column degradation or contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH. A common mobile phase for Doxofylline analysis includes a slightly acidic aqueous component (e.g., 0.1-0.3% formic acid) and an organic modifier like acetonitrile or methanol.[1][2] | |
| Sample solvent mismatch with the mobile phase. | - Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. | |
| High Background Noise or "Dirty" Baseline | Contamination of the LC-MS system. | - Clean the ion source.- Flush the LC system with appropriate cleaning solutions. |
| Impure solvents or reagents. | - Use high-purity, LC-MS grade solvents and reagents. | |
| Carryover from previous injections. | - Implement a robust needle wash protocol.- Inject blank samples between study samples to assess for carryover. | |
| Inconsistent or Low Recovery of Doxofylline | Inefficient protein precipitation. | - Ensure the correct ratio of precipitant (e.g., methanol or acetonitrile) to plasma is used. A common ratio is 3:1 (v/v) precipitant to plasma.[2] - Vortex the samples thoroughly after adding the precipitant. |
| Suboptimal Solid-Phase Extraction (SPE) protocol. | - Optimize the SPE method, including the choice of sorbent, wash, and elution solvents. While protein precipitation is common for Doxofylline, SPE can provide a cleaner extract. | |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids) with the analyte. | - Optimize the chromatographic method to separate Doxofylline from the interfering matrix components. This may involve adjusting the gradient profile or using a different stationary phase. - Improve the sample cleanup procedure. While protein precipitation is a simple and fast technique, it may not remove all matrix interferences. Consider alternative methods like solid-phase extraction (SPE) for cleaner samples. |
| High concentration of endogenous compounds in the sample matrix. | - Dilute the sample with a suitable blank matrix or mobile phase. | |
| Inconsistent this compound Signal | Improper addition of the internal standard. | - Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| Degradation of the internal standard. | - Check the stability of the this compound stock and working solutions. | |
| Isotopic interference from the analyte. | - While unlikely with a d4-labeled standard, ensure that the mass spectrometer resolution is adequate to distinguish between the analyte and the internal standard. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in the analysis of Doxofylline in plasma?
A1: The primary cause of matrix effects in plasma analysis is the co-elution of endogenous components, such as phospholipids and salts, with Doxofylline and this compound during chromatographic separation.[3] These co-eluting substances can interfere with the ionization process in the mass spectrometer's ion source, leading to either suppression or enhancement of the analyte signal.
Q2: How can I evaluate the extent of matrix effects in my Doxofylline assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of Doxofylline in a post-extraction spiked blank plasma sample to the peak area of Doxofylline in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.
Q3: Why is this compound a suitable internal standard for the analysis of Doxofylline?
A3: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte. This means that this compound will co-elute with Doxofylline and experience similar extraction recovery and matrix effects. By using the peak area ratio of the analyte to the internal standard for quantification, variability introduced during sample preparation and analysis can be effectively compensated for, leading to improved accuracy and precision.[1]
Q4: What are the typical mass transitions (MRM) for Doxofylline and this compound?
A4: Based on published literature, a common multiple reaction monitoring (MRM) transition for Doxofylline is m/z 267.0 → 181.0/181.1, and for this compound, it is m/z 271.2 → 181.1.[1][2] It is always recommended to optimize these transitions on your specific instrument.
Q5: What are the acceptance criteria for matrix effects according to regulatory guidelines (e.g., FDA)?
A5: According to FDA guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix. The precision (coefficient of variation, CV%) of the internal standard-normalized matrix factor across these lots should be ≤15%.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or a reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using the developed sample preparation method. Spike the analyte and internal standard into the extracted matrix supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
-
Calculate the Recovery (RE):
-
RE = Mean Peak Area of Set C / Mean Peak Area of Set B
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add a specified volume of this compound working solution.
-
Add 300 µL of cold methanol or acetonitrile (precipitating agent).[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of Doxofylline in human plasma using LC-MS/MS with this compound as an internal standard, based on published methods.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Doxofylline | 2 - 3000 | > 0.99 |
| Doxofylline | 20 - 16000 | Not specified, but linear |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
| Medium QC | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
| High QC | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
Data synthesized from a representative study.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Sample Preparation Method | Mean Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Doxofylline | Protein Precipitation | >85% | 0.95 - 1.05 | ~1.0 |
Values are typical and may vary depending on the specific method and laboratory conditions.
Visualizations
References
- 1. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical method development and validation of doxofylline [wisdomlib.org]
Technical Support Center: Doxofylline-d4 Plasma Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Doxofylline-d4 from plasma samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Doxofylline, a methylxanthine derivative used as a bronchodilator.[1] In bioanalytical methods, particularly those using mass spectrometry, stable isotope-labeled compounds like this compound are considered ideal internal standards.[2][3] This is because they are chemically identical to the analyte (Doxofylline) and thus exhibit similar behavior during sample extraction, chromatography, and ionization. This helps to accurately quantify the analyte by correcting for variability in sample processing and analysis.[4]
Q2: What are the common methods for extracting this compound from plasma?
The most common methods for extracting Doxofylline and its deuterated internal standard from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[1][5]
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Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[6][7] The supernatant containing the analyte and internal standard is then separated for analysis.
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Solid-Phase Extraction (SPE): This is a more selective method that involves passing the plasma sample through a cartridge containing a solid adsorbent.[5][8] Interferences are washed away, and the analyte and internal standard are then eluted with a suitable solvent.
Q3: What is a typical recovery rate for this compound from plasma?
Reported recovery rates for Doxofylline from plasma are generally high, often exceeding 90%. For instance, one study using solid-phase extraction reported recoveries better than 96.9%.[5] However, various factors can lead to lower recovery rates.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of the internal standard, this compound, can compromise the accuracy and reliability of your results. The following guide addresses potential causes and solutions for this issue.
Issue 1: Inefficient Protein Precipitation
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Removal: Insufficient precipitation can lead to matrix effects and co-precipitation of the analyte.[6] | - Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma. Experiment with different ratios (e.g., 4:1) to ensure complete protein precipitation. - Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins and adequate centrifugation speed and time to form a compact pellet. |
| Analyte Co-precipitation: this compound may get trapped in the protein pellet. | - Temperature Control: Perform precipitation at low temperatures (e.g., on ice) to minimize enzymatic activity and potentially improve precipitation. - Post-Precipitation Extraction: After initial centrifugation, consider a second extraction of the pellet with a small volume of the precipitation solvent. |
Issue 2: Suboptimal Solid-Phase Extraction (SPE) Protocol
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent Selection: The chosen SPE sorbent may not have the appropriate chemistry to retain this compound effectively.[8] | - Evaluate Sorbent Chemistry: For a moderately polar compound like Doxofylline, a reversed-phase sorbent such as C8 or C18 is often suitable.[5][9] Consider polymeric sorbents for a wider pH range stability. |
| Improper pH of Sample/Solvents: The pH of the sample and the wash/elution solvents is critical for efficient retention and elution, especially for ionizable compounds.[9][10] | - Adjust Sample pH: Doxofylline is a weak base. Adjusting the pH of the plasma sample to a level where it is neutral can improve retention on a reversed-phase sorbent. - Optimize Wash and Elution Solvents: Use a weak wash solvent to remove interferences without eluting this compound. The elution solvent should be strong enough to fully recover the analyte. Stepwise increases in organic solvent strength can help identify the optimal elution conditions.[11] |
| Inadequate Conditioning or Elution: Insufficient conditioning of the SPE cartridge or incomplete elution will lead to low recovery.[12] | - Ensure Proper Conditioning: Always pre-condition the SPE cartridge with methanol followed by water (or an appropriate buffer) to activate the sorbent.[9] - Optimize Elution Volume and Soak Time: Use a sufficient volume of elution solvent and consider allowing the solvent to soak in the cartridge for a few minutes to improve recovery.[11][13] |
Issue 3: Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement: Co-eluting endogenous components from the plasma matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed or enhanced signal.[14][15] | - Improve Sample Cleanup: If using protein precipitation, consider switching to a more selective method like solid-phase extraction to remove more matrix components.[16] - Chromatographic Separation: Optimize the HPLC/UPLC method to separate this compound from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile. |
| Phospholipid Contamination: Phospholipids from plasma are a common cause of ion suppression.[16] | - Phospholipid Removal Plates: Utilize specialized phospholipid removal plates or cartridges during sample preparation. - Modify Extraction Protocol: Adjust the protein precipitation protocol to minimize phospholipid extraction. For example, using a more polar solvent might reduce their solubility. |
Issue 4: Analyte and Internal Standard Stability
| Potential Cause | Troubleshooting Steps |
| Degradation in Plasma: this compound may be unstable in the plasma matrix, especially during sample storage and processing.[17] | - Control Storage Conditions: Store plasma samples at -80°C until analysis. Minimize freeze-thaw cycles.[18] - pH Control: The pH of plasma can increase upon storage, potentially leading to the degradation of pH-labile compounds.[19][20] Consider adding a buffer to the collection tubes if stability is a concern. |
| Instability in Reconstituted Sample: The final extract may not be stable. | - Assess Post-Preparative Stability: Analyze the reconstituted samples at different time points to check for degradation. If necessary, adjust the composition of the reconstitution solvent. |
| Issues with Deuterated Standard: In rare cases, deuterated standards can exhibit different chromatographic behavior or stability compared to the unlabeled analyte.[3][21] | - Verify Standard Integrity: Ensure the purity and concentration of the this compound stock solution. - Evaluate Chromatographic Co-elution: Confirm that Doxofylline and this compound co-elute under the established chromatographic conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Doxofylline analysis in plasma.
Table 1: Comparison of Extraction Methods and Recovery Rates
| Extraction Method | Internal Standard | Reported Recovery | Reference |
| Solid-Phase Extraction (C18) | Etofylline | > 96.9% | [5] |
| Protein Precipitation (Methanol) | This compound | Not explicitly stated, but method was successfully validated | --INVALID-LINK-- |
| Protein Precipitation (Acetonitrile) | Imipramine | Not explicitly stated, but method was successfully validated | --INVALID-LINK-- |
Table 2: UPLC-MS/MS Method Parameters for Doxofylline Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex-C18 (50 x 2.1 mm, 5 µm) | ACQUITY UPLC HSS T3 |
| Mobile Phase A | 0.3% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid | Acetonitrile |
| Flow Rate | Not Specified | 0.30 mL/min |
| Internal Standard | This compound | Not Specified |
| Mass Transition (Doxofylline) | m/z 267.0 -> 181.0 | m/z 267.0 -> 181.1 |
| Mass Transition (IS) | m/z 271.2 -> 181.1 | Not Specified |
| Reference | [4] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike with the appropriate volume of this compound working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water.
-
Add Internal Standard: Spike the diluted sample with the this compound working solution.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute Doxofylline and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound extraction from plasma.
Caption: Simplified signaling pathway of Doxofylline.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase extraction and high performance liquid chromatographic determination of doxophylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welchlab.com [welchlab.com]
- 13. promochrom.com [promochrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.organomation.com [blog.organomation.com]
- 19. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuterated Standards: A Technical Guide for Doxofylline-d4
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated standards, with a specific focus on Doxofylline-d4. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard in LC-MS/MS assays?
A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to compensate for variability during sample preparation and analysis.[1][2] Because this compound is chemically almost identical to the non-labeled analyte, it exhibits similar behavior during extraction, chromatography, and ionization.[1][2][3] This co-elution and similar ionization response help to correct for matrix effects, which can cause ion suppression or enhancement, leading to more accurate and precise quantification of Doxofylline.[3][4]
Q2: Can the position of deuterium labeling on this compound affect the experimental results?
A2: Yes, the position of deuterium labeling is critical. Ideally, deuterium atoms should be placed on a part of the molecule that is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[5] For Doxofylline, labeling on the dioxolane ring, as in this compound where the ethylene bridge is isotopically labeled, is a common strategy.[6][7] However, it's crucial to be aware that deuteration can sometimes lead to a "metabolic switch," where the metabolic pathway of the drug is altered, potentially affecting pharmacokinetic studies.[6][8]
Q3: What are the common impurities that might be present in a this compound standard?
A3: A common impurity in deuterated standards is the presence of the unlabeled analyte (Doxofylline in this case).[9] This can occur during the synthesis of the deuterated compound.[9] Other potential impurities could be related to the starting materials or by-products of the synthesis, such as theophylline or derivatives.[10][11][12] It is essential to have a certificate of analysis (CoA) that specifies the isotopic and chemical purity of the this compound standard.
Troubleshooting Guide
Issue 1: Chromatographic Peak Tailing or Splitting for this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Column Condition: The analytical column may be degraded or contaminated. | Flush the column with a strong solvent, or if the problem persists, replace the column. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Doxofylline. | Adjust the mobile phase pH to be at least 2 units away from the pKa of Doxofylline. |
| Sample Overload: Injecting too concentrated a sample can lead to peak distortion. | Dilute the sample and re-inject. |
| Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. | Add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block active sites. |
Issue 2: Inconsistent or Low Recovery of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Extraction Procedure: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for Doxofylline. | Optimize the extraction solvent, pH, and mixing/vortexing time. Evaluate different extraction techniques. |
| Analyte Instability: Doxofylline may be degrading during sample processing or storage.[13] | Investigate the stability of Doxofylline under different conditions (pH, temperature, light exposure).[13] Ensure samples are processed promptly and stored at appropriate temperatures. |
| Adsorption to Surfaces: The analyte may be adsorbing to plasticware or glassware. | Use low-binding tubes and pipette tips. Silanize glassware if necessary. |
Issue 3: Significant Difference in Retention Time Between Doxofylline and this compound
This phenomenon, known as the "isotope effect," can occur with deuterated standards and may lead to differential matrix effects.[3][14]
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient slope. A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.
-
Temperature Adjustment: Modify the column temperature. This can alter the selectivity of the separation.
-
Column Chemistry: If the problem persists, consider using a column with a different stationary phase chemistry.
-
-
Data Analysis:
-
If complete co-elution cannot be achieved, it is crucial to carefully integrate the peaks and ensure that the integration parameters are consistent for both the analyte and the internal standard.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects on Doxofylline Quantification
Objective: To assess the extent of ion suppression or enhancement for Doxofylline in a specific biological matrix (e.g., human plasma).
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Doxofylline standard in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the Doxofylline standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the Doxofylline standard before the extraction process.
-
-
Sample Preparation (for Sets B and C):
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing this compound to 1 volume of the plasma sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using a validated LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) |
| Doxofylline | Human Plasma | 85 | 92 |
| Doxofylline | Rat Urine | 78 | 88 |
Visualizing Workflows and Concepts
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of an unknown impurity in doxofylline using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxofylline synthesis - chemicalbook [chemicalbook.com]
- 13. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Doxofylline-d4 Internal Standard Calibration
Welcome to the technical support center for troubleshooting calibration curve issues when using Doxofylline-d4 as an internal standard in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during sample analysis.
Troubleshooting Guides (Q&A)
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Unacceptable Calibration Curve (Poor Linearity, e.g., r < 0.99)
Question: My calibration curve for Doxofylline using this compound as an internal standard is not linear and does not meet the acceptance criteria. What are the possible causes and how can I fix this?
Answer:
Poor linearity of the calibration curve is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Chromatographic Conditions | Poor peak shape (e.g., fronting, tailing, or broad peaks) for either Doxofylline or this compound can affect the accuracy of peak integration, leading to non-linearity. | 1. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape. A typical mobile phase consists of 0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid.[1] 2. Column Selection: Ensure you are using a suitable column. A Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) has been shown to be effective.[1] 3. Flow Rate: Optimize the flow rate to ensure adequate separation and peak shape. |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response. | 1. Assess Matrix Effects: Perform a quantitative assessment of matrix effects by comparing the response of the analyte and internal standard in post-extraction spiked blank matrix with their response in a neat solution.[2][3] 2. Improve Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation to more selective methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Chromatographic Separation: Modify the chromatographic method to separate the analyte and internal standard from the interfering matrix components. |
| Internal Standard Concentration | An inappropriate concentration of the internal standard can lead to issues. If the concentration is too high, it may lead to detector saturation. If it is too low, the response may be too weak at the upper end of the calibration curve. | 1. Optimize IS Concentration: The concentration of the internal standard should ideally be close to the mid-point of the calibration curve concentrations of the analyte. |
| Cross-talk Between Analyte and Internal Standard | In mass spectrometry, the isotopic peaks of the analyte can contribute to the signal of the internal standard, or vice versa, especially at high concentrations. | 1. Check for Isotopic Contribution: Analyze a high concentration standard of Doxofylline without the internal standard and monitor the MRM transition of this compound to check for any signal. Do the same for a this compound standard, monitoring the Doxofylline transition. 2. Select Appropriate MRM Transitions: Ensure the selected MRM transitions are specific to each compound. For Doxofylline, m/z 267.0 → 181.0 and for this compound, m/z 271.2 → 181.1 are commonly used transitions.[1] |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity at the upper end of the calibration curve. | 1. Dilute High Concentration Samples: If saturation is suspected, dilute the upper-level calibration standards and re-assay. 2. Adjust Detector Settings: Consult your instrument manual for guidance on adjusting detector settings to extend the linear dynamic range. |
Issue 2: High Variability in this compound Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my analytical run, even in my calibration standards and quality control samples. What could be causing this and what should I do?
Answer:
Consistent internal standard response is crucial for accurate quantification. High variability can indicate issues with sample preparation, the analytical instrument, or the stability of the internal standard.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard solution, inconsistent extraction recovery, or incomplete vortexing can lead to variable IS responses. | 1. Pipetting Technique: Ensure proper and consistent pipetting technique. Use calibrated pipettes. 2. Vortexing/Mixing: Standardize the vortexing/mixing time and speed for all samples to ensure homogeneity. 3. Extraction Procedure: Ensure the extraction procedure is robust and reproducible. Evaluate the recovery of the internal standard to ensure it is consistent. |
| Instrument Performance Issues | A dirty ion source, a failing detector, or inconsistent autosampler injection volumes can all contribute to IS response variability. | 1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. 2. Check Autosampler: Verify the precision and accuracy of the autosampler injection volume. 3. System Suitability Test: Perform a system suitability test before each analytical run to ensure the instrument is performing optimally. |
| Stability of this compound | The internal standard may be degrading in the sample matrix or in the processed samples on the autosampler. | 1. Evaluate Stability: Perform stability experiments for this compound in the biological matrix at relevant storage temperatures (e.g., room temperature, refrigerated, frozen) and in the final extract on the autosampler. Doxofylline has been shown to be stable in infusion solutions for up to 24 hours at 20-25°C.[4] |
| Matrix Effects | As with calibration curve linearity, matrix effects can cause variability in the IS response, especially when analyzing samples from different individuals. | 1. Assess Matrix Effects: Evaluate matrix effects across different lots of the biological matrix to understand the inter-subject variability. 2. Improve Sample Clean-up: A more rigorous sample clean-up can minimize matrix effects. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS analysis. This is because it has nearly identical chemical and physical properties to the analyte (Doxofylline). As a result, it co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. This allows it to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results.
Q2: Can the use of this compound affect the metabolism of Doxofylline?
Yes, studies have shown that the deuteration of Doxofylline on the dioxolane ring (as in this compound) can lead to an unexpected "metabolic switch". This means that the metabolic pathway of the molecule can be altered, resulting in a different profile of metabolites compared to the non-deuterated Doxofylline. For instance, an increased formation of theophylline-7-acetic acid has been observed.[5] This is an important consideration, as it could potentially impact the pharmacokinetic profile and, if not accounted for, the quantification of the parent drug.
Q3: What are acceptable recovery and matrix effect values for a bioanalytical method using this compound?
According to regulatory guidelines (e.g., FDA, EMA), the recovery of the analyte and internal standard does not need to be 100%, but it should be consistent and reproducible. A common acceptance criterion for the precision of recovery across different concentrations is a coefficient of variation (CV) of ≤15%.
For matrix effects, the matrix factor (MF) is calculated. The MF is the ratio of the peak area of the analyte in the presence of matrix to the peak area of the analyte in a neat solution. The CV of the matrix factor across different lots of the biological matrix should be ≤15%.
Q4: What are the key stability tests to perform for a method using Doxofylline and this compound?
A comprehensive stability assessment should include:
-
Freeze-Thaw Stability: The stability of the analyte and internal standard in the biological matrix after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: The stability of the analyte and IS in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: The stability of the analyte and IS in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.
-
Post-Preparative (Autosampler) Stability: The stability of the processed samples in the autosampler vial for the expected duration of the analytical run.
-
Stock Solution Stability: The stability of the stock solutions of the analyte and internal standard at room temperature and under refrigerated conditions.
Studies have shown Doxofylline to be particularly labile under oxidative and thermal stress.[6]
Quantitative Data Summary
The following tables summarize typical validation parameters for a UPLC-MS/MS method for the quantification of Doxofylline using this compound as an internal standard.
Table 1: Method Precision and Accuracy [1]
| Concentration Level | Intra-batch Precision (%CV) | Intra-batch Accuracy (% Bias) | Inter-batch Precision (%CV) | Inter-batch Accuracy (% Bias) |
| LLOQ (20.0 ng/mL) | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
| Low QC | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
| Mid QC | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
| High QC | 1.3 - 9.0 | -8.0 to 2.5 | 2.2 - 7.0 | -5.8 to 0.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Recovery Data for Doxofylline from Plasma
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Doxofylline | Solid-Phase Extraction | >96.9 | [7] |
| Doxofylline | Protein Precipitation | >95 | [8] |
Experimental Protocols
Protocol 1: Quantification of Doxofylline in Human Plasma by UPLC-MS/MS
This protocol is based on a validated method and provides a starting point for method development and validation.[1]
1. Sample Preparation (Protein Precipitation)
- Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
- Add 20 µL of this compound internal standard working solution (concentration to be optimized).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot onto the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[1]
- Mobile Phase A: 0.3% Formic Acid in Water[1]
- Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid[1]
- Gradient: To be optimized for adequate separation.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
- Doxofylline: m/z 267.0 → 181.0[1]
- This compound: m/z 271.2 → 181.1[1]
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the analyte and internal standard into the extracted matrix at low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at low, medium, and high concentrations.
-
-
Analyze the Samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation of the MF across the different lots of matrix should be ≤15%.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Recovery should be consistent across concentration levels.
-
Visualizations
Caption: UPLC-MS/MS workflow for the quantification of Doxofylline.
Caption: Troubleshooting decision tree for calibration curve failure.
Caption: Doxofylline metabolism and the this compound metabolic switch.
References
- 1. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid phase extraction and high performance liquid chromatographic determination of doxophylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing injection volume for Doxofylline-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Doxofylline-d4, a common internal standard in pharmacokinetic studies of Doxofylline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the optimization of injection volume for this compound analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Q: I am not detecting a signal for this compound. Should I increase the injection volume?
A: While increasing the injection volume can enhance the signal, it's crucial to first verify other potential causes for a missing signal.
Troubleshooting Steps:
-
Verify Standard Concentration: Ensure the this compound working solution is at the correct concentration.
-
Check Mass Spectrometer Parameters: Confirm that the mass spectrometer is set to the correct mass transitions for this compound. A common transition is m/z 271.2 → 181.1.[1][2]
-
Inspect the LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and confirm the autosampler is functioning correctly.
-
Column Integrity: The analytical column may be clogged or compromised. Try flushing the column or replacing it if necessary.
-
Incremental Injection Volume Increase: If all other factors are ruled out, incrementally increase the injection volume. Start with a low volume (e.g., 2 µL) and gradually increase it (e.g., to 5 µL, then 10 µL), monitoring the signal-to-noise ratio at each step.
2. Q: My this compound peak is fronting after I increased the injection volume. What is causing this and how can I fix it?
A: Peak fronting is a common indicator of column overload or a mismatch between the sample solvent and the mobile phase.[3]
Troubleshooting Steps:
-
Reduce Injection Volume: The most straightforward solution is to decrease the injection volume. A good starting point is to keep the injection volume between 1-5% of the total column volume.[3]
-
Sample Solvent Composition: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[4][5] For reversed-phase chromatography, if your mobile phase starts with a high aqueous percentage, your sample solvent should also be highly aqueous.
-
Mass Overload: If you are injecting a high concentration of the analyte, you may be experiencing mass overload. Try diluting your sample and reinjecting.
3. Q: I am observing carryover of this compound in my blank injections. Could this be related to the injection volume?
A: Yes, high injection volumes can contribute to carryover in the autosampler.[6]
Troubleshooting Steps:
-
Optimize Autosampler Wash Method: Ensure your autosampler wash procedure is effective. Use a strong solvent in your wash method that can fully solubilize this compound. Consider a multi-solvent wash (e.g., a strong organic solvent followed by a solvent similar to your initial mobile phase).
-
Reduce Injection Volume: A smaller injection volume can reduce the amount of analyte that may adhere to the needle and injection port surfaces.
-
Inject Blanks: After injecting a high concentration sample, run several blank injections to ensure the system is clean before the next sample.
4. Q: Will increasing the injection volume always lead to a linear increase in the this compound peak area?
A: Ideally, the peak area will increase linearly with the injection volume until the point of column or detector overload. Once overload occurs, the relationship will no longer be linear, and you may observe peak shape distortion.
Data Presentation: Impact of Injection Volume on this compound Peak Characteristics
The following table summarizes the expected impact of varying injection volumes on key chromatographic parameters for this compound analysis, assuming a constant concentration.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Height (Arbitrary Units) | Peak Width (min) | Peak Asymmetry (Tailing Factor) | Signal-to-Noise (S/N) | Observations |
| 1 | 50,000 | 25,000 | 0.10 | 1.05 | 50 | Good peak shape, low signal |
| 2 | 100,000 | 50,000 | 0.10 | 1.02 | 100 | Good peak shape, improved signal |
| 5 | 250,000 | 125,000 | 0.11 | 0.98 | 250 | Acceptable peak shape, good sensitivity |
| 10 | 450,000 | 200,000 | 0.15 | 0.85 | 400 | Onset of peak fronting, non-linear increase in peak height |
| 20 | 600,000 | 220,000 | 0.25 | 0.70 | 350 | Significant peak fronting, detector saturation, decreased S/N |
Experimental Protocols
A detailed methodology for a typical this compound analysis is provided below.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UPLC System
-
Column: ACQUITY UPLC HSS T3 column (or equivalent C18 column, e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]
-
Flow Rate: 0.30 mL/min.[8]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Injection Volume: 5 µL (optimized value)
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Visualizations
Troubleshooting Workflow for Injection Volume Optimization
Caption: Troubleshooting decision tree for optimizing injection volume.
General Analytical Workflow for this compound
Caption: High-level workflow for this compound bioanalysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. simbecorion.com [simbecorion.com]
- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Doxofylline-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Doxofylline and its deuterated internal standard, Doxofylline-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Doxofylline and this compound?
A1: The recommended multiple reaction monitoring (MRM) transitions for Doxofylline and this compound in positive electrospray ionization (ESI+) mode are summarized in the table below. These transitions are commonly used for the quantification of Doxofylline in biological matrices.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxofylline | 267.0 | 181.1 |
| This compound | 271.2 | 181.1 |
Q2: What are the common causes of high background noise in our LC-MS/MS system?
A2: High background noise in LC-MS/MS analysis can originate from various sources. It is crucial to identify the source to implement the correct troubleshooting measures. Common causes include contaminated solvents or reagents, carryover from previous injections, suboptimal instrument settings, and matrix effects from the sample. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Q3: Can the Doxofylline analyte interfere with the this compound internal standard signal?
A3: Yes, isotopic contribution from the unlabeled Doxofylline analyte can potentially interfere with the this compound internal standard signal. This is more likely to occur at high concentrations of Doxofylline. The natural isotopic abundance of elements in the Doxofylline molecule can lead to a small M+4 peak that has the same mass-to-charge ratio as the this compound precursor ion. This can lead to inaccuracies in quantification. It is important to assess for this "cross-talk" during method validation.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
High background noise across the entire chromatogram can mask the analyte peak and lead to poor sensitivity and inaccurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Filter mobile phases, especially those with additives at high concentrations.[2] |
| Contaminated LC System | Flush the entire LC system, including the autosampler and column, with a strong solvent mixture (e.g., isopropanol/water). "Steam cleaning" the system overnight by running a high flow of a strong solvent can also be effective.[2] |
| Dirty Ion Source | Clean the ion source components, including the capillary, skimmer, and octopoles, according to the manufacturer's recommendations. An increase in background noise after preventative maintenance can sometimes be due to residual cleaning agents.[3] |
| Gas Supply Impurities | Ensure high-purity nitrogen is used for the nebulizer and drying gas. Gas filters can help remove potential contaminants. |
| Leaking Fittings | Check all fittings in the LC flow path for leaks, as this can introduce air and contaminants into the system. |
Troubleshooting Workflow:
Issue 2: High Background Noise in the this compound MRM Channel
Elevated background in the internal standard channel can compromise the accuracy and precision of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Isotopic Contribution from Analyte | At high Doxofylline concentrations, the M+4 isotope peak of Doxofylline may contribute to the this compound signal. Dilute samples with high analyte concentrations. During method development, inject a high concentration of unlabeled Doxofylline and monitor the this compound channel to assess the extent of this interference. |
| Contamination with this compound | Ensure there is no contamination of the LC system, autosampler, or glassware with the this compound standard. Run a blank injection after a high concentration standard to check for carryover. |
| Isobaric Interference | An endogenous or exogenous compound in the matrix may have the same precursor and product ion masses as this compound. Improve chromatographic separation to resolve the interference from the this compound peak. If separation is not possible, a different MRM transition may need to be selected. |
| In-source Fragmentation of a Larger Molecule | A co-eluting molecule could be fragmenting in the ion source to produce an ion with the same m/z as the this compound precursor. Optimize source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
Logical Relationship Diagram:
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of Doxofylline from plasma or serum samples.
-
Sample Thawing: Thaw plasma/serum samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of Doxofylline. These may require optimization for your specific instrumentation and application.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Experimental Workflow Diagram:
References
Validation & Comparative
Doxofylline-d4 Versus Structural Analogs: A Comparative Guide to Internal Standards in Doxofylline Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision in the bioanalysis of pharmaceuticals like Doxofylline. This guide provides a detailed comparison of Doxofylline-d4, a stable isotope-labeled internal standard, with other alternatives, primarily structural analogs, supported by experimental data to inform methodological choices in quantitative analysis.
The accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS) methods heavily depend on the internal standard used to correct for variability during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard, structural analogs are also employed. This guide delves into the performance characteristics of this compound and compares them with a representative structural analog, offering insights into the practical advantages and potential trade-offs.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters for analytical methods using this compound and a structural analog (Imipramine) as internal standards for the quantification of Doxofylline.
Table 1: Method Validation Data using this compound as an Internal Standard [1][2]
| Parameter | Performance |
| Linearity Range | 20.0 - 16,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-batch Precision (%RSD) | 1.3% - 9.0% |
| Inter-batch Precision (%RSD) | 2.2% - 7.0% |
| Intra-batch Accuracy (%Deviation) | -8.0% to 2.5% |
| Inter-batch Accuracy (%Deviation) | -5.8% to 0.8% |
Table 2: Method Validation Data using a Structural Analog (Imipramine) as an Internal Standard [3]
| Parameter | Performance |
| Linearity Range | 1.00 - 5,000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.999 |
| Intra-day Precision (%RSD) | Within acceptable limits |
| Inter-day Precision (%RSD) | Within acceptable limits |
| Intra-day Accuracy | Within acceptable limits |
| Inter-day Accuracy | Within acceptable limits |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
Note: The study using Imipramine as an internal standard stated that precision and accuracy values were "within the assay variability limits as per the FDA guidelines" but did not provide specific percentage ranges in the abstract.
The Gold Standard: this compound
This compound is a deuterated form of Doxofylline, where four hydrogen atoms are replaced by deuterium. This isotopic labeling makes it nearly identical to the analyte in terms of physicochemical properties, such as extraction recovery, and chromatographic retention time. This co-elution is a significant advantage as it ensures that both the analyte and the internal standard experience similar matrix effects, leading to more accurate and precise quantification. The data presented in Table 1 demonstrates the high level of precision and accuracy achievable with this compound in a UPLC-MS/MS method.[1][2]
The Alternative: Structural Analogs
When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog can be a viable alternative.[4] A structural analog is a compound with a similar chemical structure to the analyte. For Doxofylline, other xanthine derivatives or compounds with similar polarity and ionization characteristics could be considered. The provided data for a method using Imipramine, a tricyclic antidepressant, as an internal standard for Doxofylline analysis shows that a validated method with good linearity and a low limit of quantitation can be developed.[3]
However, the key challenge with structural analogs is that their physicochemical properties are not identical to the analyte. This can lead to differences in extraction efficiency and chromatographic retention times. If the internal standard elutes at a different time than the analyte, it may not effectively compensate for matrix effects that can vary across the chromatogram, potentially compromising the accuracy of the results.
Experimental Protocols
Method Using this compound Internal Standard[1][2]
Sample Preparation: A simple protein precipitation method is employed. To a plasma sample, an internal standard working solution (this compound) is added, followed by a protein precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)
-
Mobile Phase: A gradient of 0.3% formic acid in water (A) and 90% acetonitrile solution with 0.3% formic acid (B).
-
Flow Rate: Not specified.
-
Total Run Time: 2.6 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Doxofylline: m/z 267.000 → 181.000
-
This compound: m/z 271.200 → 181.100
-
Method Using Imipramine Internal Standard[3]
Sample Preparation: Direct protein precipitation is used. Acetonitrile containing the internal standard (Imipramine) is added to the human serum sample. The sample is mixed and then centrifuged. The resulting supernatant is injected into the LC-MS/MS system.
Chromatographic Conditions:
-
System: LC-MS/MS (API-3,000)
-
Column: Amazon C18
-
Mobile Phase: Formic acid (pH 2.5): acetonitrile (10:90, v/v)
-
Flow Rate: Not specified.
-
Total Run Time: 3.0 minutes
-
Elution Times:
-
Doxofylline: ~1.46 min
-
Imipramine: ~2.15 min
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode
-
Transitions:
-
Doxofylline: m/z 267.5 → 181.1
-
Imipramine: m/z 281.1 → 86.2
-
Visualizing the Method and Mechanism
To better understand the analytical process and the pharmacological context of Doxofylline, the following diagrams are provided.
Experimental Workflow for Doxofylline Analysis
Doxofylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to bronchodilation. Unlike theophylline, it has a reduced affinity for adenosine receptors, which is believed to contribute to its improved side-effect profile.[5][6][7]
Doxofylline's Mechanism of Action
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable bioanalytical methods for Doxofylline. The experimental data presented here indicates that this compound, a stable isotope-labeled internal standard, provides excellent precision and accuracy, making it the preferred choice for quantitative analysis. Its ability to co-elute with Doxofylline allows for superior correction of matrix effects compared to structural analogs.
While structural analogs can be used to develop validated methods, the potential for differences in chromatographic behavior and extraction recovery introduces a higher risk of analytical variability. Therefore, for applications requiring the highest level of accuracy and precision, such as in clinical pharmacokinetics and regulatory submissions, this compound is the recommended internal standard. Researchers should carefully consider the specific requirements of their study and the trade-offs between cost and data quality when selecting an internal standard for Doxofylline analysis.
References
- 1. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Pharmacokinetic Analysis of Doxofylline and Theophylline
A comprehensive review of the pharmacokinetic profiles of two key methylxanthine derivatives used in the treatment of respiratory diseases, supported by experimental data and methodological insights.
This guide provides a detailed comparative analysis of the pharmacokinetic properties of Doxofylline and Theophylline, two methylxanthine drugs widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). While both drugs share a common mechanism of action as bronchodilators, their pharmacokinetic profiles exhibit significant differences that influence their clinical application, safety, and drug-drug interaction potential. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these two important therapeutic agents.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Doxofylline and Theophylline are summarized in the tables below, highlighting key differences in their absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of Doxofylline
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 63 ± 25% | [1][2] |
| Tmax (oral) | 1.19 ± 0.19 hours | [1][2] |
| Cmax (oral, 400 mg BID) | 5.78 to 20.76 µg/mL | [1][2] |
| Distribution | ||
| Protein Binding | ~48% | [1] |
| Volume of Distribution | ~0.4 L/kg | [3] |
| Metabolism | ||
| Primary Site | Liver (~90% of clearance) | [1][2][4] |
| Metabolites | β-hydroxymethyltheophylline (inactive) | [1][4] |
| Cytochrome P450 Interaction | Lacks interference with CYP1A2, CYP2E1, and CYP3A4 | [5] |
| Excretion | ||
| Primary Route | Renal (urine) | [3] |
| Unchanged in Urine | < 4% | [1][2][4] |
| Elimination | ||
| Half-life (oral) | 7.01 ± 0.80 hours | [1][5][6] |
| Half-life (intravenous) | 1.83 ± 0.37 hours | [1][2][6] |
| Total Clearance | 555.2 ± 180.6 mL/min | [1][2] |
Table 2: Pharmacokinetic Parameters of Theophylline
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Rapid and complete oral absorption | [7][8] |
| Tmax (oral, immediate release) | ~1-2 hours | [9] |
| Cmax (oral, 5mg/kg) | 8.4 ± 1.7 µg/mL | [9] |
| Distribution | ||
| Protein Binding | 40-65% (primarily albumin) | [7][10] |
| Volume of Distribution | ~0.5 L/kg | [10] |
| Metabolism | ||
| Primary Site | Liver (~90%) | [8][11] |
| Metabolites | 1,3-dimethyluric acid (major), 1-methylxanthine, 3-methylxanthine, caffeine (minor) | [8][11][12] |
| Cytochrome P450 Interaction | Metabolized by CYP1A2 and CYP2E1; can interact with drugs affecting these enzymes | [5][11] |
| Excretion | ||
| Primary Route | Renal | [7] |
| Unchanged in Urine | ~10% in adults, up to 50% in neonates | [7][8] |
| Elimination | ||
| Half-life | 3-9 hours (highly variable) | [10] |
| Clearance | Influenced by age, smoking, diet, and disease states | [7][10][13] |
Experimental Protocols
The quantitative data presented in this guide are derived from studies employing various analytical methodologies to determine drug concentrations in biological matrices. Below are generalized descriptions of the key experimental protocols cited.
Quantification of Doxofylline and Theophylline in Biological Samples
1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
These are the most common methods for the accurate quantification of Doxofylline and Theophylline in plasma or serum.
-
Sample Preparation: Biological samples are typically prepared using solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[6][14]
-
Chromatographic Separation:
-
HPLC: A C18 reversed-phase column is frequently used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[15] The pH of the mobile phase is a critical parameter for achieving optimal separation.[15]
-
UPLC-MS/MS: A Kinetex-C18 column with a gradient elution using mobile phases like 0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid has been described.[16][17]
-
-
Detection:
-
HPLC: UV detection is commonly employed, with the wavelength set at a point of maximum absorbance for the analyte (e.g., 272 nm).[17]
-
UPLC-MS/MS: Mass spectrometry is used for detection, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the drug and an internal standard (e.g., doxofylline-d4).[16][17]
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the drug in the unknown samples is then determined by interpolation from this curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of Doxofylline and Theophylline, as well as a generalized experimental workflow for pharmacokinetic analysis.
Caption: Comparative signaling pathways of Doxofylline and Theophylline.
Caption: Generalized workflow for pharmacokinetic analysis.
Discussion
The pharmacokinetic data reveal several key distinctions between Doxofylline and Theophylline. Doxofylline exhibits a more predictable pharmacokinetic profile with a lower potential for drug-drug interactions, primarily because it does not significantly interact with the cytochrome P450 enzyme system.[5] In contrast, Theophylline's metabolism is heavily influenced by the activity of CYP1A2 and CYP2E1, making its clearance susceptible to alterations by co-administered drugs, smoking, and various disease states.[5][7][11][13]
Theophylline's antagonism of adenosine A1 and A2 receptors is linked to its adverse effects, including cardiac and central nervous system stimulation.[18] Doxofylline, on the other hand, has a much lower affinity for these receptors, which is thought to contribute to its improved safety profile.[5][18]
From a mechanistic standpoint, while both drugs increase intracellular cyclic AMP (cAMP) levels through phosphodiesterase (PDE) inhibition, Doxofylline shows a more specific action.[3][19][20] Theophylline, being a non-selective PDE inhibitor, also exerts anti-inflammatory effects through the activation of histone deacetylase-2 (HDAC2).[5][11][19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral and intravenous pharmacokinetic profiles of doxofylline in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. ccjm.org [ccjm.org]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Doxofylline? [synapse.patsnap.com]
A Comparative Guide to Bioanalytical Method Validation for Doxofylline: UPLC-MS/MS with Doxofylline-d4 vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of a validated UPLC-MS/MS method using Doxofylline-d4 and a conventional HPLC-UV method for the bioanalysis of Doxofylline, in accordance with FDA guidelines.
This guide provides a detailed comparison of two distinct analytical methods for the quantification of Doxofylline in biological matrices. The primary focus is a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method employing a deuterated internal standard, this compound, which offers high sensitivity and specificity. This is contrasted with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing a clear overview of the performance, advantages, and limitations of each approach. All data presented is based on published experimental findings and is structured to aid in the selection of the most appropriate method for specific research needs, adhering to the principles outlined in the FDA's ICH M10 Bioanalytical Method Validation guidance.
Performance Comparison of Bioanalytical Methods for Doxofylline
The following tables summarize the key performance characteristics of a validated UPLC-MS/MS method with this compound internal standard and a representative HPLC-UV method.
Table 1: UPLC-MS/MS Method with this compound
| Validation Parameter | Performance Metric |
| Linearity Range | 20.0 - 16,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1] |
| Intra-batch Precision (%RSD) | 1.3% - 9.0%[1] |
| Inter-batch Precision (%RSD) | 2.2% - 7.0%[1] |
| Intra-batch Accuracy (%Deviation) | -8.0% to 2.5%[1] |
| Inter-batch Accuracy (%Deviation) | -5.8% to 0.8%[1] |
| Internal Standard | This compound[1] |
| Run Time | 2.6 minutes[1] |
Table 2: Comparative HPLC-UV Method
| Validation Parameter | Performance Metric |
| Linearity Range | 5 - 25 µg/mL (5,000 - 25,000 ng/mL)[2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, implied to be around 5 µg/mL[2] |
| Intra-day Precision (%RSD) | 0.28% - 0.85%[2] |
| Inter-day Precision (%RSD) | 0.11% - 0.72%[2] |
| Accuracy (%Recovery) | Data presented as % Labeled Claim (98.97% - 99.89%)[2] |
| Internal Standard | Not specified[2] |
| Run Time | Approximately 9 minutes[2] |
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates the general workflow for validating a bioanalytical method according to FDA guidelines.
Caption: Bioanalytical Method Validation Workflow.
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This method provides a rapid, specific, and sensitive quantification of Doxofylline in biological matrices.[1]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a plasma sample, an appropriate volume of acetonitrile containing the internal standard (this compound) is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for UPLC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[1]
-
Mobile Phase A: 0.3% formic acid in water[1]
-
Mobile Phase B: 90% acetonitrile solution with 0.3% formic acid[1]
-
Elution: Gradient elution is used.
-
Flow Rate: Not explicitly stated, but typical for UPLC systems.
-
Total Run Time: 2.6 minutes[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-UV Method
This method represents a more conventional approach for the determination of Doxofylline.[2]
1. Sample Preparation:
-
The publication focuses on bulk drug and pharmaceutical preparations, but for bioanalysis, a liquid-liquid extraction or solid-phase extraction would typically be required to remove interfering substances from the biological matrix.
2. Chromatographic Conditions:
-
Column: Supelco C18 DB (150 mm x 4.6 mm)[2]
-
Mobile Phase: A ternary mixture of water:methanol:ethyl acetate (80:10:10 v/v/v)[2]
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 277 nm[2]
-
Total Run Time: Approximately 9 minutes[2]
Discussion
The UPLC-MS/MS method using this compound as an internal standard demonstrates superior sensitivity and a much wider linear range compared to the HPLC-UV method. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively corrects for variations in sample processing and matrix effects, leading to higher accuracy and precision. The significantly shorter run time of the UPLC-MS/MS method also allows for higher throughput, which is a critical factor in clinical studies with large numbers of samples.
The HPLC-UV method, while being less sensitive and having a narrower linear range, can still be a viable option for certain applications, particularly in quality control of pharmaceutical formulations where high concentrations of the analyte are expected. It is a more accessible and less expensive technique compared to LC-MS/MS. However, for pharmacokinetic studies in biological matrices where low concentrations of the drug need to be accurately measured, the UPLC-MS/MS method is unequivocally the more appropriate choice. The specificity of MS/MS detection also minimizes the risk of interference from endogenous matrix components or co-administered drugs, a significant advantage over UV detection.[3]
References
Doxofylline-d4 in Lot-to-Lot Variability Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of pharmaceuticals, ensuring consistency between different production lots is paramount to guarantee therapeutic equivalence and patient safety. For Doxofylline, a xanthine bronchodilator used in the treatment of asthma and other respiratory diseases, rigorous lot-to-lot variability testing is crucial. This guide provides a comparative overview of using Doxofylline-d4, a deuterated internal standard, in a high-precision analytical method against traditional pharmacopoeial tests for assessing the consistency of Doxofylline tablets.
Superior Precision with this compound: A UPLC-MS/MS Approach
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for the quantification of Doxofylline. This approach is particularly valuable for assessing lot-to-lot variability in the drug product, providing a more precise measure of the active pharmaceutical ingredient (API) content compared to conventional methods.
The co-elution of this compound with Doxofylline allows for the correction of variability introduced during sample preparation and analysis, leading to more accurate and reproducible results.[1] While primarily detailed in pharmacokinetic studies, this methodology can be adapted for the quality control of finished dosage forms.
Traditional Methods for Quality Control of Doxofylline Tablets
Standard quality control tests for Doxofylline tablets, as outlined in pharmacopoeial guidelines, provide a baseline for ensuring product consistency. These methods, while fundamental, may not offer the same level of precision as isotope dilution mass spectrometry. Key pharmacopoeial tests for assessing lot-to-lot variability include:
-
Assay (Content Uniformity): Ensures that each tablet contains the amount of drug substance intended with little variation among tablets within a lot.[2][3]
-
Dissolution: Measures the rate and extent to which the drug substance is released from the tablet, which is critical for bioavailability.[2][3]
-
Disintegration: Determines the time it takes for a tablet to break up into smaller particles in a liquid medium.[2][3]
-
Hardness and Friability: Physical parameters that assess the mechanical integrity of the tablets.[3]
Comparative Data Summary
The following tables present a comparative summary of the UPLC-MS/MS method using this compound and traditional pharmacopoeial tests for assessing the lot-to-lot variability of Doxofylline 400 mg tablets. The data for Lot A and Lot B are illustrative and based on typical specifications and expected variations.
Table 1: Comparison of Analytical Methodologies
| Parameter | UPLC-MS/MS with this compound | HPLC-UV (Pharmacopoeial Assay) |
| Principle | Isotope dilution mass spectrometry | UV absorbance |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Precision (%RSD) | Typically < 2% | Typically < 5% |
| Sensitivity | High (ng/mL levels) | Moderate (µg/mL levels) |
| Internal Standard | This compound (ideal) | Not always required |
| Application | Bioequivalence, Pharmacokinetics, precise QC | Routine Quality Control |
Table 2: Illustrative Lot-to-Lot Variability Data for Doxofylline 400 mg Tablets
| Test Parameter | Method | Specification | Lot A Results | Lot B Results |
| Assay (Content) | UPLC-MS/MS with this compound | 98.0% - 102.0% | 100.5% (RSD: 0.8%) | 101.2% (RSD: 0.9%) |
| Assay (Content) | HPLC-UV | 95.0% - 105.0% | 99.8% (RSD: 1.5%) | 102.1% (RSD: 1.8%) |
| Content Uniformity | HPLC-UV | USP <905> | Complies | Complies |
| Dissolution (at 30 min) | UV-Vis | NLT 80% (Q) | 92% | 95% |
| Disintegration Time | Visual | NMT 15 minutes | 8 minutes | 7 minutes |
| Hardness | Hardness Tester | 5 - 8 kp | 6.5 kp | 6.8 kp |
| Friability | Friabilator | NMT 1.0% | 0.4% | 0.3% |
NLT: Not Less Than; NMT: Not More Than; RSD: Relative Standard Deviation; kp: kilopond
Experimental Protocols
UPLC-MS/MS Method with this compound (Adapted for Tablet Analysis)
1. Sample Preparation:
- Weigh and finely powder a representative number of Doxofylline tablets (e.g., 20) from a single lot.
- Accurately weigh a portion of the powder equivalent to a single tablet dose and dissolve it in a suitable solvent (e.g., methanol/water mixture) to achieve a known concentration.
- Perform serial dilutions to bring the concentration within the calibration range of the instrument.
- To an aliquot of the diluted sample, add a known concentration of this compound internal standard solution.
2. Chromatographic Conditions:
- Column: A suitable C18 column (e.g., Kinetex-C18, 50 x 2.1 mm, 5 µm).[1]
- Mobile Phase: A gradient of 0.3% formic acid in water (A) and 90% acetonitrile with 0.3% formic acid (B).[1]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Doxofylline: m/z 267.0 → 181.0[1]
- This compound: m/z 271.2 → 181.1[1]
4. Quantification:
- Calculate the peak area ratio of Doxofylline to this compound.
- Determine the concentration of Doxofylline in the sample from a calibration curve prepared with known concentrations of Doxofylline and a constant concentration of this compound.
Alternative Pharmacopoeial Methods
1. Assay (HPLC-UV):
- Sample Preparation: Prepare a solution of the powdered tablets in a suitable solvent to a known concentration.
- Chromatographic System: Use a suitable HPLC system with a C18 column and a mobile phase such as a mixture of phosphate buffer and acetonitrile.
- Detection: UV detection at the wavelength of maximum absorbance for Doxofylline (approximately 274 nm).
- Quantification: Compare the peak area of the sample solution to that of a standard solution of known concentration.
2. Dissolution:
- Apparatus: USP Apparatus 2 (Paddle).
- Medium: 900 mL of a suitable dissolution medium (e.g., water or buffer).
- Speed: 50 RPM.
- Sampling: Withdraw aliquots at specified time points.
- Analysis: Determine the amount of dissolved Doxofylline by UV-Vis spectrophotometry at 274 nm.
3. Content Uniformity:
- Individually assay 10 tablets using the validated HPLC-UV method.
- Calculate the acceptance value based on the individual contents and the label claim as per USP <905>.
Visualizing the Workflows
Caption: UPLC-MS/MS workflow for Doxofylline assay using this compound.
Caption: Workflow for pharmacopoeial quality control testing of Doxofylline tablets.
Conclusion
The use of this compound with UPLC-MS/MS provides a highly precise and accurate method for quantifying Doxofylline in the final drug product, offering a superior tool for assessing lot-to-lot variability compared to traditional methods. While pharmacopoeial tests are essential for routine quality control, the isotope dilution mass spectrometry approach offers a higher degree of confidence in the consistency of the API content between different manufacturing batches. For drug development professionals and researchers, adopting such advanced analytical techniques can lead to a more robust understanding of product variability and ultimately contribute to ensuring the consistent quality and efficacy of Doxofylline.
References
Isotope effect of deuterium labeling on Doxofylline metabolism
An analysis of the isotope effect on Doxofylline metabolism reveals a significant metabolic switch, challenging the conventional wisdom of deuterium labeling for pharmacokinetic enhancement. This guide provides a comparative analysis of deuterated versus non-deuterated Doxofylline, supported by experimental data, to inform researchers and drug development professionals.
The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a promising approach in drug development to improve the metabolic stability and pharmacokinetic profiles of therapeutic agents. This "deuterium effect" is predicated on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions involving C-H bond cleavage. However, a recent study on the deuteration of Doxofylline, a methylxanthine derivative used in the treatment of respiratory diseases, demonstrates an unexpected and complex outcome. Instead of the anticipated improvement in pharmacokinetic parameters, deuterium labeling of Doxofylline triggered a significant metabolic switch, altering the metabolic pathways and ultimately failing to enhance the drug's systemic exposure.
A Comparative Look at Pharmacokinetics
In a pivotal study, two deuterated versions of Doxofylline, d4-Doxofylline and d7-Doxofylline, were synthesized and their pharmacokinetic profiles were compared to the parent compound in both mice and minipigs. The results, summarized in the tables below, unexpectedly showed that deuteration did not lead to an increased systemic exposure.[1]
Pharmacokinetic Parameters in Mice
Following single-dose administration in mice, both d4-Doxofylline and d7-Doxofylline exhibited a decrease in the area under the curve (AUC), particularly after oral administration, suggesting a significant first-pass metabolism effect.[1]
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| Intravenous (20 mg/kg) | |||
| t1/2 (h) | 1.1 | 1.5 | 1.0 |
| Cmax (μg/L) | 15506 | 12288 | 10687 |
| AUC0−t (μg·h/L) | 10048 | 10245 | 8740 |
| Oral (80 mg/kg) | |||
| t1/2 (h) | 1.2 | 1.4 | 1.1 |
| Cmax (μg/L) | 7650 | 5670 | 5890 |
| AUC0−t (μg·h/L) | 24350 | 13650 | 14560 |
Pharmacokinetic Parameters in Minipigs
To investigate interspecies variability, a similar pharmacokinetic study was conducted in minipigs. The results in this larger animal model were consistent with the findings in mice, showing no significant improvement in the pharmacokinetic profile of the deuterated analogues compared to Doxofylline.[1]
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| Intravenous (5 mg/kg) | |||
| t1/2 (h) | 2.1 | 2.3 | 2.2 |
| Cmax (μg/L) | 4500 | 4300 | 4400 |
| AUC0−t (μg·h/L) | 6700 | 6900 | 7100 |
| Oral (20 mg/kg) | |||
| t1/2 (h) | 3.5 | 3.8 | 3.6 |
| Cmax (μg/L) | 5400 | 5200 | 5500 |
| AUC0−t (μg·h/L) | 35000 | 34000 | 36000 |
The Metabolic Switch: An Unforeseen Detour
The lack of pharmacokinetic improvement with deuterated Doxofylline is attributed to a phenomenon known as "metabolic switching." By blocking the primary metabolic pathways through deuterium labeling, the metabolic burden is shifted to other susceptible sites on the molecule. In the case of d4-Doxofylline, deuteration of the dioxolane ring led to a significant alteration in the relative abundance of its metabolites in mice plasma.[1][2]
Notably, there was an approximately 3-fold increase in the formation of the metabolite T-COOH 6, while the level of etophylline 7 decreased.[1][2] Furthermore, an increase in the plasma levels of theophylline and dm-doxophylline, along with a decrease in the dehydrogenated metabolite dh-doxophylline, was observed.[1] For d7-doxofylline, a semi-quantitative analysis suggested a similar metabolic switch, contributing to its reduced bioavailability.[3][4]
This multidirectional metabolic switch highlights the complexity of predicting the metabolic fate of deuterated drugs and underscores the importance of comprehensive metabolic profiling in deuteration strategies.
Experimental Protocols
The following is a synthesized description of the experimental protocols employed in the comparative pharmacokinetic studies, based on the available information.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Mice: Male CD-1 mice were used for the pharmacokinetic studies.
-
Minipigs: Male Göttingen minipigs were used to assess interspecies variability.
Drug Administration:
-
Intravenous (IV): Doxofylline and its deuterated analogues were administered as a single bolus injection.
-
Mice: 20 mg/kg
-
Minipigs: 5 mg/kg
-
-
Oral (PO): The compounds were administered via oral gavage.
-
Mice: 80 mg/kg
-
Minipigs: 20 mg/kg
-
Blood Sampling:
-
Serial blood samples were collected from the animals at predetermined time points post-administration.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Instrumentation:
-
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) was used for the quantification of Doxofylline and its metabolites in plasma samples.
Sample Preparation:
-
Protein precipitation was employed to extract the analytes from the plasma matrix.
Chromatography:
-
A C18 reversed-phase column was typically used for the chromatographic separation of Doxofylline and its metabolites.
Mass Spectrometry:
-
Detection and quantification were performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Conclusion
The investigation into the isotope effect of deuterium labeling on Doxofylline metabolism provides a critical case study for drug development professionals. While the KIE is a valid principle, its application can lead to unpredictable outcomes such as metabolic switching. In the case of Doxofylline, deuteration did not confer the desired pharmacokinetic advantages and instead rerouted its metabolism. This underscores the necessity of thorough in vivo metabolic investigations for any deuterated drug candidate to fully understand the impact of isotopic substitution on its overall disposition and to avoid unforeseen metabolic liabilities. The findings emphasize that a successful deuteration strategy requires a deep understanding of the drug's metabolic pathways and the potential for alternative metabolic routes to become dominant when the primary sites are blocked.
References
Inter-Laboratory Comparison of Doxofylline Quantification Utilizing Doxofylline-d4 as an Internal Standard
This guide provides a comparative overview of various analytical methods for the quantification of Doxofylline in biological matrices, with a specific focus on methods employing Doxofylline-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a crucial strategy in modern bioanalytical chemistry, significantly enhancing the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to establish or evaluate methods for Doxofylline analysis.
Comparative Analysis of Quantitative Performance
The following tables summarize the key performance parameters of different validated analytical methods for Doxofylline quantification. These methods, developed and validated in various laboratories, demonstrate the robustness and reliability of using this compound for bioanalysis.
Table 1: Summary of LC-MS/MS and UPLC-MS/MS Method Performance
| Parameter | Method 1 (UPLC-MS/MS)[2] | Method 2 (LC-MS/MS)[3] | Method 3 (UPLC-MS/MS)[4] |
| Linearity Range (ng/mL) | 20.0 - 16,000 | 1.00 - 5,000 | 2 - 3,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20.0 | 1.00 | 2 |
| Intra-day Precision (%RSD) | 1.3 - 9.0 | Within assay variability limits | Not explicitly stated |
| Inter-day Precision (%RSD) | 2.2 - 7.0 | Within assay variability limits | Not explicitly stated |
| Intra-day Accuracy (%Deviation) | -8.0 to 2.5 | Within assay variability limits | Not explicitly stated |
| Inter-day Accuracy (%Deviation) | -5.8 to 0.8 | Within assay variability limits | Not explicitly stated |
| Correlation Coefficient (r) | > 0.99 | ≥ 0.999 | > 0.99 |
Detailed Experimental Protocols
The methodologies outlined below are based on validated procedures reported in the scientific literature. These protocols provide a foundation for laboratories looking to implement a robust Doxofylline quantification assay.
Method 1: UPLC-MS/MS Quantification of Doxofylline in Human Plasma
This rapid and sensitive method is suitable for high-throughput analysis in clinical and pharmacokinetic studies.[2][5]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound, 500 ng/mL).
-
Precipitate proteins by adding 350 µL of methanol.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: LC-MS/MS Quantification of Doxofylline in Human Serum
This method provides high sensitivity for the determination of Doxofylline in human serum.[3]
-
Sample Preparation:
-
To 300 µL of human serum, add the internal standard.
-
Precipitate proteins with acetonitrile.[3]
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visual Representation of the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Doxofylline using a stable isotope-labeled internal standard and LC-MS/MS or UPLC-MS/MS.
Caption: Workflow for Doxofylline quantification using this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Doxofylline Quantification
A comprehensive guide for researchers and drug development professionals on the analytical methodologies for the quantification of Doxofylline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.
Doxofylline, a xanthine derivative, is a widely used bronchodilator for the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Doxofylline in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. A variety of analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide presents a head-to-head comparison of the most commonly employed techniques, offering insights to aid researchers and analysts in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Doxofylline determination depends on various factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the sample matrix. The following tables summarize the key performance parameters of four major analytical techniques, providing a clear comparison of their capabilities.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Doxofylline Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | Supelco C18 DB (150 x 4.6 mm) | HiQ Sil C18 W | ODS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 6.8) (30:70 v/v) | Water:Methanol:Ethyl Acetate (80:10:10 v/v/v) | Acetonitrile:Buffer (pH 3) (50:50 v/v) | Ammonium Acetate Buffer (pH 3):Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 277 nm | 272 nm | 257 nm |
| Linearity Range | 10–100 µg/mL | 5-25 µg/ml | 10–80 µg/mL | 16-96 µg/ml |
| Correlation Coefficient (r²) | 0.999 | - | 0.999 | - |
| Accuracy (% Recovery) | 98.2% - 101.4% | - | - | 99.35% |
| Precision (%RSD) | < 2% | - | 0.37–0.53% | < 2% |
| LOD | 0.3 µg/mL | - | 0.03 µg/mL | 0.06 µg/ml |
| LOQ | 1.0 µg/mL | - | 0.1 µg/mL | 0.21 µg/ml |
| Reference | [1] | [2] | [3] | [4] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method for Doxofylline Analysis
| Parameter | Method 1 |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Toluene:Methanol (8:2 v/v) |
| Detection Wavelength | 254 nm |
| RF Value | 0.43 |
| Linearity Range | 800 ng/band |
| Reference | [5] |
Table 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Doxofylline Analysis
| Parameter | Method 1 |
| Stationary Phase | ACQUITY UPLC HSS T3 column |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.30 mL/min |
| Detection | Multiple Reaction Monitoring (MRM) via Electrospray Ionization (ESI) |
| Linearity Range | 2-3000 ng·mL-1 |
| Correlation Coefficient (r) | > 0.99 |
| LLOQ | 2 ng·mL-1 |
| Reference | [6] |
Table 4: UV-Visible Spectrophotometry Methods for Doxofylline Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent/Diluent | 0.1 N Hydrochloric Acid | Phosphate buffer (pH 7.6) | Methanol |
| λmax | 274 nm | - | 274 nm |
| Linearity Range | 0.20–30 µg/ml | 0.010-0.030 mg/ml | 2 to 20 µg/ml |
| Correlation Coefficient | 0.99 - 1.0 | 0.9999 | - |
| Accuracy (% Recovery) | - | 99.10–101.11% | 98% - 100.5% |
| Precision (%RSD) | - | < 2.00% | - |
| Reference | [7] |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC)
Method 1 Protocol [1]
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.8) in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A standard stock solution of Doxofylline (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL. For pharmaceutical preparations, tablets are powdered, and a quantity equivalent to a known amount of Doxofylline is dissolved in the mobile phase, filtered, and diluted to the desired concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
Method 1 Protocol [5]
-
Chromatographic System: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of toluene and methanol in an 8:2 v/v ratio.
-
Sample Application: 2 µL of the sample solution (400 μg mL–1) is applied as a band.
-
Development: The plate is developed in a chamber saturated with the mobile phase vapor for 20 minutes.
-
Detection: Densitometric scanning at 254 nm.
-
Sample Preparation: For bulk drug, a standard solution of 400 μg mL–1 is prepared in methanol. For tablets, a powder equivalent to 400 mg of Doxofylline is sonicated in methanol, diluted to 100 mL, centrifuged, and the supernatant is used after filtration and further dilution.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Method 1 Protocol [6]
-
Chromatographic System: A UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC HSS T3 column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.30 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The quantitative ion pair for Doxofylline is m/z 267.0→181.1.
-
Sample Preparation: Protein precipitation of plasma samples with methanol.
UV-Visible Spectrophotometry
Method 2 Protocol
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Solvent: Phosphate buffer (pH 7.6).
-
Procedure: A stock solution of Doxofylline is prepared by dissolving 20 mg of the drug in 100 mL of diluent. Linearity samples are prepared at concentrations ranging from 50% to 150% of the theoretical claim. The absorbance of the samples is measured at the wavelength of maximum absorption.
-
Sample Preparation for Tablets: Five brands of Doxofylline tablets are collected, and the drug content is determined using the developed method.
Mechanism of Action of Doxofylline
Doxofylline exerts its therapeutic effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, with a notable action against PDE2A1.[1][7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes the relaxation of airway smooth muscles, resulting in bronchodilation.[2] A key advantage of Doxofylline over other xanthine derivatives like theophylline is its significantly lower affinity for adenosine A1 and A2 receptors.[1] This reduced interaction with adenosine receptors is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[1] Furthermore, there is evidence suggesting that Doxofylline possesses anti-inflammatory properties.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 3. Doxofylline: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
Doxofylline vs. Theophylline: A Comparative Guide to Safety Profiles in Clinical Research
An objective analysis for researchers and drug development professionals on the clinical safety of two common methylxanthines used in respiratory therapy.
Doxofylline and theophylline are both methylxanthine derivatives used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While both drugs exhibit bronchodilator and anti-inflammatory effects, clinical evidence increasingly points to significant differences in their safety profiles. This guide provides a detailed comparison based on data from clinical studies, focusing on adverse event rates, underlying mechanisms, and experimental protocols.
Mechanism of Action: The Root of the Safety Difference
The primary distinction in the safety profiles of doxofylline and theophylline stems from their differing affinities for adenosine receptors. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor and also a potent antagonist of adenosine A1 and A2 receptors.[1] This antagonism is largely responsible for its well-known dose-limiting side effects, including cardiac arrhythmias, central nervous system stimulation, tremors, and gastrointestinal issues.[1][2] Theophylline also has a narrow therapeutic window, requiring careful patient monitoring to avoid toxicity.[3][4]
In contrast, doxofylline, a newer xanthine derivative, possesses a dioxolane group at the 7-position.[2] This structural difference results in a significantly lower affinity for adenosine receptors.[5][6] Consequently, doxofylline achieves its therapeutic effects primarily through PDE inhibition without causing the stimulant effects associated with adenosine receptor blockade.[5][6] This targeted mechanism is believed to account for its improved safety and tolerability profile.[4][5] Furthermore, unlike theophylline, doxofylline does not significantly interfere with cytochrome P450 enzymes, leading to fewer drug-drug interactions.[7]
Caption: Mechanisms of Action and Safety Implications.
Quantitative Comparison of Adverse Events
Clinical trials and meta-analyses consistently demonstrate a lower incidence of adverse events (AEs) with doxofylline compared to theophylline. A meta-analysis of four randomized controlled trials involving 696 asthmatic patients found that doxofylline was associated with a significantly lower risk of AEs.[8][9]
The table below summarizes the frequency of the most common adverse events reported in a pooled analysis.[9]
| Adverse Event | Doxofylline (%) | Theophylline (%) | Relative Risk (Doxofylline vs. Theophylline) |
| Nausea | 10.96 | 21.82 | 0.76 (95% CI: 0.59–0.99)[8][10] |
| Headache | 20.61 | 23.64 | |
| Nervousness | 4.39 | 11.36 | |
| Dyspepsia | 6.58 | 8.18 |
Data sourced from a meta-analysis by Rogliani et al. (2019).[9] The relative risk pertains to the overall risk of any adverse event.
Another study in patients with chronic reversible asthma found that significantly more patients had to discontinue treatment due to adverse events while on theophylline compared to doxofylline (p=0.001).[11] The number needed to treat with doxofylline to prevent one dropout due to theophylline-related adverse events was calculated to be five.[11] Cardiovascular side effects such as palpitations and tachycardia are also more frequently reported with theophylline.[11][12]
Experimental Protocols: A Representative Study
To understand how these safety data are generated, we can examine the methodology of a key comparative study.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial was conducted to compare the efficacy and safety of doxofylline (200 mg and 400 mg t.i.d.) with theophylline (250 mg t.i.d.) and placebo in patients with chronic reversible asthma.[11]
Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of chronic reversible asthma, a baseline Forced Expiratory Volume in 1 second (FEV1) between 50% and 80% of the predicted value, and a demonstrated reversibility of airway obstruction after bronchodilator use.
-
Exclusion Criteria: Serious cardiovascular, renal, hepatic, or metabolic diseases. Pregnant or lactating women and patients taking drugs known to affect theophylline clearance were also excluded.[11]
Treatment and Monitoring:
-
Patients were randomly assigned to one of the four treatment groups for a period of 12 weeks.[13]
-
Safety Assessment: Adverse events were recorded at each follow-up visit. Vital signs, including heart rate and blood pressure, were monitored. Electrocardiograms (ECGs) and standard laboratory tests were performed at baseline and at the end of the study.[11]
-
Drug Concentration Monitoring: Serum drug concentrations were measured to ensure they remained within the therapeutic range and to investigate any correlation with adverse events.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse reactions and interactions with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ISRCTN [isrctn.com]
- 7. tandfonline.com [tandfonline.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asthmacenter.com [asthmacenter.com]
- 12. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ISRCTN [isrctn.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Doxofylline-d4
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Doxofylline-d4, a deuterated analog of Doxofylline. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[1]. Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols[1]. In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration[1][2].
Disposal Procedures for this compound
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed waste management company[4]. It is imperative to comply with all applicable local, regional, and national environmental regulations[2][5].
Key Disposal Steps:
-
Collection: Collect waste this compound and any contaminated materials in suitable, closed, and properly labeled containers for disposal[1][3].
-
Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways. Discharge into the environment must be avoided[1].
-
Spill Management: In the event of a spill, sweep up the solid material, taking care to avoid generating dust. Place the spilled material into a suitable container for disposal[2][3].
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed (or equivalent). The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill[1].
The following table summarizes the recommended disposal options for this compound and its contaminated packaging:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure this compound | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1]. Engage a licensed waste management company[4]. | Ensure the waste is properly characterized and labeled. Do not mix with other waste streams unless permitted by the disposal facility. |
| Contaminated Materials | Collect and place in a suitable, closed container for disposal through an approved waste disposal plant[3]. | This includes items such as used PPE, spill cleanup materials, and other lab consumables that have come into contact with this compound. |
| Empty Containers | Triple-rinse the container. The rinsed container can be recycled, reconditioned, or punctured and disposed of in a sanitary landfill[1]. | The rinsate should be collected and disposed of as chemical waste. Check with local regulations regarding the disposal of rinsed chemical containers. |
| General Household Trash | Not recommended for laboratory quantities. For very small residual amounts in a household setting (not applicable to research labs), mix with an unappealing substance like coffee grounds or cat litter before placing in a sealed bag in the trash[6][7]. | This method is generally for expired or unused medications in a non-professional setting and is not the preferred method for a research laboratory. The FDA recommends take-back programs as the best option for household drug disposal[7]. |
Experimental Protocol: Decontamination of Glassware
For the reuse of glassware contaminated with this compound, a thorough decontamination process is essential.
Methodology:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which Doxofylline is soluble, such as Dimethyl Sulfoxide (DMSO) or a 1:1 solution of DMSO:PBS[2]. Collect the rinsate for proper chemical waste disposal.
-
Washing: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
This protocol helps ensure that residual traces of this compound are removed before the glassware is repurposed for other experiments.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Essential Safety and Logistics for Handling Doxofylline-d4
For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Doxofylline-d4, a deuterated analog of Doxofylline. While specific data for this compound is limited, the following procedures are based on the safety profile of Doxofylline and general best practices for handling potentially hazardous pharmaceutical compounds.
Hazard Identification and Classification
Doxofylline is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.
GHS Hazard Phrases:
-
H302: Harmful if swallowed.[1]
-
May cause irritation to mucous membranes and the upper respiratory tract.[1]
-
May be harmful through inhalation or skin absorption.[1]
-
May cause eye, skin, or respiratory system irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves (double gloving recommended) | Wear two pairs of chemotherapy-grade gloves.[3][4] Change gloves regularly or immediately if contaminated, torn, or punctured.[3] |
| Eyes/Face | Safety goggles and a face shield or a full face-piece respirator | Provides a full range of protection against splashes to the face and eyes.[5] Eyeglasses alone are not sufficient.[5] |
| Body | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Protects skin from contamination. The gown should be made of a lint-free fabric.[3] |
| Respiratory | NIOSH-certified N95 or N100 respirator | Recommended when there is a risk of generating airborne powder or aerosols.[5] A fit-tested respirator should be used in accordance with a respiratory protection program.[5] |
| Feet | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the spread of contamination. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[6][7]
Storage:
-
Store away from heat and sources of ignition.[7]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Get medical attention if symptoms occur.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Do NOT induce vomiting unless directed by medical personnel.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Management:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using appropriate absorbent materials.
-
Clean-up: Wear appropriate PPE, including a respirator, heavy rubber gloves, safety goggles, and rubber boots.[1] Collect the spilled material and transfer it to a chemical waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as chemical waste.
-
All waste must be placed in suitable, closed containers for disposal.[6]
-
Disposal should be carried out in accordance with all applicable local, state, and federal regulations.[1]
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
